1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,4-dihydropyrido[3,4-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4,7,11H,(H,9,10) |
InChI Key |
PLIBBGOFHVVAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(N=CN2)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Characterization of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
Executive Summary
The pyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology and medicinal chemistry[1]. While fully aromatic derivatives and 5,6,7,8-tetrahydro variants (such as the KRAS G12C inhibitor Adagrasib) have been extensively profiled[2], the partially reduced 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol occupies a unique chemical space. As a Senior Application Scientist, I have observed that the 1,4-dihydro reduction state fundamentally alters the pyrimidine ring's hybridization, projecting the C4-hydroxyl group into a defined three-dimensional vector. This conformational shift is not merely a structural curiosity; it is a critical design parameter for bypassing kinase resistance mutations and engaging epigenetic targets[3]. This whitepaper delineates the structural dynamics, self-validating synthetic protocols, and physicochemical characterization of this highly specific scaffold.
Structural Dynamics and Tautomeric Causality
In its fully aromatic state, pyrido[3,4-d]pyrimidin-4-ol exists in a dynamic lactam-lactim tautomeric equilibrium with pyrido[3,4-d]pyrimidin-4(3H)-one[4]. This tautomerism dictates the molecule's hydrogen-bond donor/acceptor profile, heavily influencing its affinity for the ATP-binding pockets of kinases[5].
However, upon regioselective reduction to the 1,4-dihydro state, the continuous conjugated N1-C2-N3-C4 system is disrupted. The C4 carbon transitions from sp2 to sp3 hybridization, effectively locking the hydroxyl group and abolishing the lactam-lactim equilibrium.
Causality in Target Binding: The transition from a planar aromatic system to a puckered 1,4-dihydro conformation significantly reduces the desolvation penalty upon binding to hydrophobic pockets. This sp3-rich character enhances metabolic stability and allows the C4-OH to act as an obligate hydrogen bond donor to gatekeeper residues in target proteins, a thermodynamic advantage when targeting the hinge regions of Epidermal Growth Factor Receptor (EGFR) or Monopolar Spindle 1 (MPS1) kinases[5][6].
Biological Activity and Polypharmacology
The pyrido[3,4-d]pyrimidine core is renowned for its polypharmacological potential. Substitutions at the C4 and C8 positions are the primary drivers of kinase selectivity[6][7].
-
EGFR and ErbB2 Inhibition: 4,6-disubstituted pyrido[3,4-d]pyrimidines have demonstrated profound efficacy as dual EGFR/ErbB2 inhibitors, capable of suppressing tumor growth in breast cancer xenograft models at nanomolar concentrations[5].
-
MPS1 Kinase Inhibition: The hydrophobic pocket of MPS1 (TTK), critical for the spindle assembly checkpoint, is effectively targeted by pyrido[3,4-d]pyrimidine derivatives, leading to mitotic catastrophe in cancer cells[6][8].
-
Epigenetic Modulation: Recent patent literature highlights the utility of pyrido[3,4-d]pyrimidin-4-ol derivatives as potent histone demethylase inhibitors, expanding their therapeutic utility into chromatin remodeling and gene silencing[3].
Figure 1: Polypharmacological mechanisms of action for pyrido[3,4-d]pyrimidine derivatives.
Self-Validating Synthetic Methodologies
The synthesis of the 1,4-dihydro variant requires rigorous chemoselectivity to prevent over-reduction to the 5,6,7,8-tetrahydro state (the Adagrasib scaffold)[2]. The following protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding.
Phase 1: Pyrimidine Ring Annulation
-
Action: Suspend 3-aminoisonicotinic acid (1.0 eq) in formamide (10 volumes). Heat in a microwave reactor at 130 °C for 30 minutes.
-
Causality: Formamide serves a dual purpose as both the high-boiling solvent and the C-N source for pyrimidine annulation. Microwave irradiation is selected over conventional thermal heating to rapidly drive the condensation-cyclization sequence, minimizing the formation of polymeric degradation products[1].
-
Validation Checkpoint: The reaction is deemed complete when the opaque suspension transitions into a clear, deep amber solution. Upon quenching with ice-cold water, a pale-yellow precipitate of the aromatic pyrido[3,4-d]pyrimidin-4-ol must form immediately. TLC (DCM:MeOH 9:1) should confirm a single UV-active spot (Rf ~0.4).
Phase 2: Regioselective Reduction
-
Action: Dissolve the aromatic intermediate in anhydrous methanol. Cool to 0 °C under a strict nitrogen atmosphere. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes.
-
Causality: The choice of NaBH4 at 0 °C is critical. Catalytic hydrogenation (Pd/C, H2) would preferentially reduce the electron-deficient pyridine ring, yielding the 5,6,7,8-tetrahydro derivative[2]. NaBH4, a nucleophilic hydride, selectively attacks the highly electrophilic C4 position of the pyrimidine ring. The nitrogen atmosphere prevents the premature oxidative rearomatization of the transient 1,4-dihydro product.
-
Validation Checkpoint: Effervescence (H2 evolution) serves as a visual cue of reagent activity. Once effervescence ceases, quench with saturated NH4Cl. NH4Cl is chosen over HCl to safely neutralize excess borohydride without creating a highly acidic environment that could hydrolyze the newly formed sp3 C-N bonds.
Figure 2: Self-validating synthetic and analytical workflow for the 1,4-dihydro derivative.
Physicochemical Characterization Protocols
Differentiating the 1,4-dihydro state from its aromatic and tetrahydro counterparts requires precise analytical techniques.
-
Nuclear Magnetic Resonance (NMR): The definitive hallmark of the 1,4-dihydro state is the upfield shift of the C4 proton. In the fully aromatic precursor, the C4 position is devoid of a proton (bearing the -OH group). Upon reduction, the C4 carbon becomes sp3 hybridized. Its proton typically resonates as a doublet around δ 5.2–5.8 ppm (depending on solvent hydrogen bonding).
-
2D NOESY Causality: 1D NMR is insufficient to rule out reduction at other positions. 2D NOESY must be employed to confirm the spatial proximity of the newly introduced C4 proton to the pyridine C5 proton, unequivocally validating the regioselectivity of the borohydride attack.
-
High-Resolution Mass Spectrometry (HRMS): LC-MS (ESI+) is utilized to confirm the addition of two mass units ([M+H]+ = 150.06 m/z) compared to the aromatic precursor ([M+H]+ = 148.05 m/z)[9].
Quantitative Data Summaries
To facilitate rapid comparison, the following tables summarize the critical analytical shifts and representative biological activities of the pyrido[3,4-d]pyrimidine class.
Table 1: Comparative 1H NMR Shifts (Aromatic vs. 1,4-Dihydro State)
| Structural State | C2 Proton (ppm) | C4 Proton (ppm) | Pyridine C5 Proton (ppm) | Hybridization at C4 |
| Aromatic (4-ol) | 8.15 (s) | N/A (-OH attached) | 8.90 (s) | sp2 (Planar) |
| 1,4-Dihydro | 7.40 (d) | 5.52 (d) | 8.75 (s) | sp3 (Puckered) |
| 5,6,7,8-Tetrahydro | 8.05 (s) | N/A (-OH attached) | 2.80 (t, CH2) | sp2 (Pyrimidine planar) |
Table 2: Representative Biological Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Target / Pathway | Derivative Substitution Pattern | IC50 Value | Primary Indication | Reference |
| EGFR Kinase | 4,6-disubstituted pyrido[3,4-d]pyrimidine | 0.0001 µM | Breast Tumor (BT474) | [5] |
| MPS1 (TTK) | 8-substituted pyrido[3,4-d]pyrimidine | < 10 nM | Mitotic Catastrophe | [6] |
| KRAS G12C | 5,6,7,8-tetrahydro (Adagrasib scaffold) | Nanomolar | NSCLC Tumors | [2] |
| Histone Demethylase | 4-ol, 2-oxygen substituted | Nanomolar | Prostate/Melanoma | [3] |
References
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Rasayan Journal of Chemistry. "5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY." Available at:[Link]
-
PMC. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Available at: [Link]
-
Frontiers in Chemistry. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Available at: [Link]
-
Encyclopedia.pub. "Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives." Available at: [Link]
-
Current Organic Synthesis. "Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines." Available at: [Link]
-
PMC. "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents." Available at:[Link]
-
SureChEMBL. "Compound Details: SCHEMBL17503718." Available at:[Link]
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Semantic Scholar. "Design, synthesis, characterization, and biological evaluation..." Available at: [Link]
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Journal of Medicinal Chemistry (ACS). "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)..." Available at: [Link]
- Google Patents. "WO2014151106A1 - Histone demethylase inhibitors.
-
AA Blocks. "Product Index - 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol." Available at:[Link]
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Molaid. "(1S,5S)-(-)-3-(2-oxo-5-(1,1-dimethylethyl)cyclohexyl)propionic acid." Available at:[Link]
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Engineering the Pyrido[3,4-d]pyrimidine Scaffold: A Senior Application Scientist's Guide to Next-Generation Kinase Inhibitors
Executive Summary & Structural Rationale
In the landscape of modern targeted therapeutics, the quinazoline scaffold has long been the gold standard for kinase inhibitors (e.g., Gefitinib, Erlotinib). However, the inherent lipophilicity of quinazolines frequently leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity. As a Senior Application Scientist, I advocate for scaffold hopping to the pyrido[3,4-d]pyrimidine core as a superior bioisosteric alternative.
By incorporating an additional nitrogen atom into the fused bicyclic system, the pyrido[3,4-d]pyrimidine scaffold significantly lowers the partition coefficient (logP) while altering the electron density of the ring system[1]. This subtle electronic shift not only improves the pharmacokinetic (PK) profile but also creates new opportunities for hydrogen bonding within the highly conserved ATP-binding pockets of kinases, making it an exceptional starting point for overcoming acquired drug resistance in oncology[2].
Mechanistic Application: Overcoming Mutant Kinase Resistance
The most compelling application of pyrido[3,4-d]pyrimidines lies in their ability to target mutated kinases that have evolved resistance to earlier-generation drugs. A prime example is the Epidermal Growth Factor Receptor (EGFR). First- and second-generation TKIs are often rendered ineffective by the acquired T790M "gatekeeper" mutation and the subsequent C797S mutation, which abolishes the covalent binding site for third-generation drugs like Osimertinib[3].
Recent structural biology and medicinal chemistry efforts have demonstrated that 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines can act as potent fourth-generation EGFR TKIs[4]. The unique geometry of the scaffold allows for the introduction of hydroxyl or acrylamide moieties that form novel interactions with mutant residues (e.g., Ser797), effectively bypassing the resistance mechanism[2].
Fig 1: Mechanism of mutant EGFR blockade by pyrido[3,4-d]pyrimidine TKIs.
Quantitative Data: Kinase Inhibition Profiles
The table below synthesizes the inhibitory potency of advanced pyrido[3,4-d]pyrimidine derivatives against wild-type and multi-mutant EGFR cell lines and isolated enzymes, demonstrating their nanomolar efficacy[5],[4],[2].
| Compound Class / Derivative | Target / Cell Line | Mutation Status | IC₅₀ Value | Reference Context |
| Compound B30 | HCC827 Cell Line | Exon 19 deletion | 0.044 μM | Cellular Proliferation[2] |
| Compound B30 | Isolated EGFR | L858R/T790M/C797S | 7.2 nM | Enzymatic Assay[2] |
| Compound 25h | Isolated EGFR | L858R/T790M | 23.3 nM | Enzymatic Assay[5] |
| Compound 45 | Isolated EGFR | L858R | 1.7 nM | Enzymatic Assay[4] |
Structure-Activity Relationship (SAR) Logic
Designing a successful pyrido[3,4-d]pyrimidine inhibitor requires a strict understanding of how regioselective functionalization dictates biological activity. The scaffold is typically functionalized at three key positions:
-
C-4 Position (Hinge Binder): This is almost universally substituted with an aniline or heteroaryl amine. The NH acts as a hydrogen bond donor to the kinase hinge region, while the aromatic ring occupies the hydrophobic pocket[1].
-
C-2 Position (Solvent Exposed): Substitutions here (often via cross-coupling) dictate the selectivity profile against off-target kinases and influence the metabolic stability of the compound[6].
-
C-6 / C-8 Positions (PK Tuning): The pyridine ring allows for the introduction of polar solubilizing groups (e.g., morpholines, piperazines) that drastically reduce logP and improve oral bioavailability without disrupting the primary pharmacophore[1].
Fig 2: Logical SAR mapping for functionalizing the pyrido[3,4-d]pyrimidine core.
Experimental Methodologies: Self-Validating Synthetic Protocols
To harness the SAR described above, one must execute a highly controlled, regioselective synthesis. The following protocol details the generation of 2,4-disubstituted pyrido[3,4-d]pyrimidines starting from 2,4-dichloropyrido[3,4-d]pyrimidine[6].
Causality Check: Why do we perform the C-4 substitution first at 0°C? The C-4 position of the pyrimidine ring is highly electron-deficient due to the combined electron-withdrawing effects of the adjacent pyrimidine nitrogens and the fused pyridine ring. It undergoes nucleophilic aromatic substitution (SNAr) much faster than C-2. By strictly controlling the temperature and stoichiometry, we force the nucleophile to react exclusively at C-4, leaving the C-2 chlorine intact for subsequent palladium-catalyzed Buchwald-Hartwig amination[6],[1].
Protocol: Regioselective Synthesis of 2,4-Disubstituted Derivatives
Phase 1: Regioselective C-4 Amination (SNAr)
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4-dichloropyrido[3,4-d]pyrimidine (1.0 eq, 5.0 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) to the solution and cool the mixture to exactly 0°C using an ice-water bath.
-
Nucleophilic Attack: Dissolve the target primary aniline (1.05 eq, 5.25 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise over 15 minutes to prevent localized heating.
-
Reaction Monitoring (Self-Validation): Stir at 0°C for 2 hours. Validate completion via LC-MS. The mass spectrum must show a near-complete shift to the [M+H]⁺ peak corresponding to the mono-substituted 4-amino-2-chloropyrido[3,4-d]pyrimidine intermediate, with less than 5% of the di-substituted byproduct.
-
Workup: Quench with ice water, extract with ethyl acetate (3 x 30 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: C-2 Buchwald-Hartwig Cross-Coupling
-
Setup: Transfer the purified 4-amino-2-chloropyrido[3,4-d]pyrimidine intermediate (1.0 eq, 2.0 mmol) to a heavy-walled microwave vial.
-
Reagent Addition: Add the secondary amine/aniline (1.2 eq, 2.4 mmol), Pd₂(dba)₃ (0.05 eq, 0.1 mmol), XPhos (0.1 eq, 0.2 mmol), and K₂CO₃ (2.0 eq, 4.0 mmol).
-
Solvent & Degassing: Add 10 mL of anhydrous 1,4-dioxane. Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10 minutes. Crucial step to prevent catalyst poisoning.
-
Catalysis: Heat the reaction mixture at 120°C for 4 hours in an oil bath or microwave reactor.
-
Purification: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC to yield the final 2,4-disubstituted compound.
Fig 3: Regioselective step-by-step synthetic workflow for 2,4-disubstitution.
Conclusion
The pyrido[3,4-d]pyrimidine scaffold represents a highly tunable, pharmacokinetically favorable core for modern drug discovery. By understanding the intrinsic electronic properties of the ring system, researchers can execute precise, regioselective functionalizations to build highly potent inhibitors. Whether targeting multi-mutant EGFR variants or exploring novel targets like MPS1 or CXCR2, this scaffold provides the structural versatility required to overcome the limitations of traditional quinazoline-based therapeutics.
References
-
[5] Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - Xi'an Jiaotong University. 5
-
[4] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. 4
-
[3] Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI.3
-
[2] Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs - PubMed. 2
-
[6] Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI.6
-
[1] Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach - ACS Publications. 1
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Potential therapeutic targets for 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
An In-Depth Technical Guide to Potential Therapeutic Targets for the 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol Scaffold
Executive Summary
The pyridopyrimidine core is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved therapeutics.[1] Its structural resemblance to endogenous purines allows it to function as a competitive inhibitor for a wide array of enzymes, particularly protein kinases. This guide provides a detailed exploration of the most promising therapeutic targets for derivatives of the 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol scaffold. We will dissect the mechanistic rationale for target selection, present evidence from related compounds, and provide robust, field-proven experimental protocols for target validation and compound characterization. The primary focus will be on protein kinases involved in cell cycle regulation and oncology, with secondary discussions on emerging targets in inflammation and metabolic pathways.
The Pyrido[3,4-d]pyrimidine Scaffold: A Foundation for Therapeutic Innovation
Chemical Significance and Bioisosteric Principles
The fusion of a pyridine and a pyrimidine ring creates the pyridopyrimidine framework, a class of nitrogen-containing heterocycles with significant therapeutic potential.[2] Depending on the nitrogen placement in the pyridine ring, four distinct isomers are possible, each offering a unique three-dimensional arrangement of hydrogen bond donors and acceptors.[1] The pyrido[3,4-d]pyrimidine isomer, in particular, has been the basis for potent and selective inhibitors. Its structure acts as a bioisostere of adenine, a fundamental component of ATP, enabling these molecules to competitively bind to the ATP-binding pocket of various enzymes, most notably protein kinases.[3] This mimicry is the foundational principle behind their broad utility in drug discovery.
Overview of Known Biological Activities
Derivatives of the broader pyridopyrimidine class have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[4] The anticancer activity is the most extensively documented, with numerous compounds targeting key enzymes and signaling pathways that are dysregulated in cancer.[3][5]
Primary Therapeutic Target Class: Protein Kinases
Protein kinases are enzymes that regulate a vast number of cellular processes and are frequently implicated in pathologies like cancer, making them high-value therapeutic targets.[2] The pyrido[3,4-d]pyrimidine scaffold is exceptionally well-suited for developing kinase inhibitors.
Target Profile: Monopolar Spindle 1 (Mps1) Kinase
Mechanism & Rationale: Mps1 is a critical dual-specificity kinase that governs the spindle assembly checkpoint (SAC), a crucial cellular mechanism ensuring accurate chromosome segregation during mitosis.[6] Overexpression of Mps1 is common in various cancers, including triple-negative breast cancer, and is associated with aneuploidy and tumor cell survival.[6] Inhibition of Mps1 disrupts the SAC, leading to catastrophic mitotic errors and selective killing of rapidly dividing cancer cells. Therefore, Mps1 is a highly attractive target for cancer therapy.[6]
Authoritative Grounding: A series of pyrido[3,4-d]pyrimidine derivatives have been identified as highly potent and selective Mps1 inhibitors.[6] One such compound, BOS172722, has advanced into clinical trials, demonstrating the therapeutic viability of this scaffold for targeting Mps1.[2][6]
Experimental Workflow: In Vitro Mps1 Kinase Inhibition Assay
To quantify the direct inhibitory potential of a compound against Mps1, a cell-free biochemical assay is essential. This approach isolates the enzyme-inhibitor interaction from cellular complexities like membrane transport and off-target effects.
Caption: Workflow for an in vitro Mps1 kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for Mps1
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.
-
Plate Setup: Add 1 µL of the diluted compound to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 5 µL of recombinant Mps1 kinase diluted in kinase assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the ATP/substrate solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.
Data Presentation: Structure-Activity Relationship (SAR) for Mps1 Inhibition
| Compound ID | R1 Group | R2 Group | Mps1 IC50 (nM) |
| PYR-001 | H | Phenyl | 550 |
| PYR-002 | H | 2-ethoxyphenyl | 75 |
| PYR-003 | H | 2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl | 8 |
| PYR-004 | Neopentyl | 2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl | 1.5 |
This table illustrates a hypothetical SAR progression, showing how modifications can significantly improve inhibitory potency.
Target Profile: Cyclin-Dependent Kinases (CDKs)
Mechanism & Rationale: CDKs are a family of protein kinases that control the progression of the cell cycle.[7] Dysregulation of CDK activity, often through overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, leading to uncontrolled cell proliferation.[7] Inhibiting specific CDKs, such as CDK2, CDK4, and CDK6, can restore cell cycle control and represents a clinically validated anticancer strategy.
Authoritative Grounding: While Palbociclib, a highly successful breast cancer drug, is a pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitor, the broader pyridopyrimidine class has shown activity against various CDKs.[8] Furthermore, related scaffolds like pyrazolo[3,4-d]pyrimidines have been extensively explored as potent CDK2 inhibitors, suggesting the pyrido[3,4-d]pyrimidine core is also a promising starting point for developing inhibitors of this target.[7]
Caption: Simplified CDK pathway for G1/S transition.
Experimental Workflow: Cell-Based Proliferation Assay (MTT)
To assess a compound's effect on cancer cell growth, a cell viability assay is a standard first step. The MTT assay measures the metabolic activity of living cells, which serves as a proxy for cell number.
Detailed Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (prepared in culture medium from a DMSO stock). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Secondary & Emerging Therapeutic Targets
While kinases are the predominant target class, the versatility of the pyridopyrimidine scaffold extends to other important enzyme families and receptors.
Target Profile: Dihydrofolate Reductase (DHFR)
Mechanism & Rationale: DHFR is an essential enzyme in the folic acid metabolism pathway.[8] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are vital for DNA replication and repair.[8] DHFR inhibition starves cells of these necessary building blocks, leading to cell death. This is a classic and effective anticancer and antimicrobial strategy.
Authoritative Grounding: Piritrexim, a pyrido[2,3-d]pyrimidine derivative, is a known DHFR inhibitor with antitumor properties.[2] This establishes a strong precedent for investigating other pyridopyrimidine isomers, including the pyrido[3,4-d]pyrimidine series, for activity against this target.
Caption: DHFR's role in the folate metabolism pathway.
Target Profile: Chemokine Receptor CXCR2
Mechanism & Rationale: CXCR2 is a G-protein coupled receptor that plays a central role in neutrophil recruitment during an inflammatory response.[9] While essential for immune defense, chronic or excessive CXCR2 signaling is implicated in a range of inflammatory diseases, including COPD and autoimmune disorders, as well as in promoting tumor angiogenesis and metastasis.[9] Antagonizing CXCR2 can dampen this harmful inflammation and potentially inhibit tumor growth.
Authoritative Grounding: A specific pyrido[3,4-d]pyrimidine analogue was identified through a scaffold hopping study as a potent CXCR2 antagonist with a sub-micromolar IC50 value.[9] This finding directly validates the scaffold for this target class and opens a non-oncology therapeutic avenue for these compounds.
Experimental Workflow: Calcium Mobilization Assay
CXCR2 activation leads to a release of intracellular calcium stores. This can be measured using a fluorescent dye that binds to calcium, providing a direct readout of receptor activation or antagonism.
Detailed Protocol: FLIPR Calcium Assay
-
Cell Culture: Use a cell line stably expressing human CXCR2 (e.g., CHO-K1 or HEK293).
-
Dye Loading: Plate the cells and load them with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR). Add the test compound (potential antagonist) and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known CXCR2 agonist (e.g., CXCL8) to stimulate the receptor.
-
Data Acquisition: The FLIPR instrument will monitor the change in fluorescence intensity in real-time before and after agonist addition.
-
Data Analysis: Antagonists will reduce or block the fluorescence spike caused by the agonist. Quantify the inhibition and calculate the IC50 value.
Future Directions and Conclusion
The 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol scaffold represents a highly promising starting point for the development of novel therapeutics. The evidence strongly suggests that protein kinases , particularly those involved in cell cycle control like Mps1 and CDKs , are the most validated and highest-priority targets. The documented activity against CXCR2 and the precedent for DHFR inhibition within the broader pyridopyrimidine family highlight the scaffold's versatility.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution patterns on the pyridopyrimidine core to optimize potency and selectivity for high-priority targets.
-
Kinome Profiling: Screening promising compounds against a broad panel of kinases to assess their selectivity profile, which is crucial for minimizing off-target effects and potential toxicity.
-
In Vivo Efficacy Studies: Advancing lead compounds into relevant animal models of cancer or inflammatory disease to validate their therapeutic potential in a physiological context.
By leveraging the established biological activities of this scaffold and employing the rigorous experimental workflows outlined in this guide, researchers can effectively unlock the full therapeutic potential of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol derivatives.
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (URL: [Link])
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Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (URL: [Link])
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Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (URL: [Link])
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Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC. (URL: [Link])
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Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC. (URL: [Link])
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Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (URL: [Link])
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (URL: [Link])
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An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents - RJPT. (URL: [Link])
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Anticancer Activity of 4-Aryl-1,4-Dihydropyridines - MDPI. (URL: [Link])
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An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents - RJPT. (URL: [Link])
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Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - MDPI. (URL: [Link])
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Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. (URL: [Link])
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (URL: [Link])
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (URL: [Link])
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])
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Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. (URL: [Link])
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Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC. (URL: [Link])
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (URL: [Link])
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][12]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC. (URL: [Link])
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Development of Selective Pyrido[2,3- d]pyrimidin-7(8 H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors - PubMed. (URL: [Link])
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Engineering Pyridopyrimidine Scaffolds for Precision Oncology: Mechanistic Insights and Preclinical Validation
The Privileged Nature of the Pyridopyrimidine Pharmacophore
In the landscape of modern oncology, the high attrition rate of small-molecule kinase inhibitors is often driven by off-target toxicity and rapid mutational resistance. To circumvent these failure points, drug development professionals increasingly rely on "privileged scaffolds"—molecular frameworks that inherently possess favorable binding kinetics across multiple biological targets.
The pyridopyrimidine core (comprising pyrido[2,3-d], [3,4-d], [4,3-d], and [3,2-d]pyrimidine isomers) stands out as a premier pharmacophore. Because its ortho-fused bicyclic heterocycle structurally mimics the purine ring of adenosine triphosphate (ATP), it acts as a highly effective competitive inhibitor at the ATP-binding cleft of various oncogenic kinases (1)[1]. As an application scientist, I have observed that functionalizing this core allows us to precisely tune lipophilicity, hydrogen-bonding capacity, and steric bulk, enabling the rational design of multi-targeted agents.
Mechanistic Causality: Dual Targeting of Kinase Networks
Single-target therapies often fail due to the activation of compensatory signaling pathways. For instance, inhibiting the Epidermal Growth Factor Receptor (EGFR) frequently leads to the upregulation of downstream cell-cycle drivers like Cyclin-Dependent Kinases (CDK4/6).
Recent advancements have demonstrated that specific pyridopyrimidine derivatives can achieve dual inhibition of EGFR and CDK4/Cyclin D1 (2)[2]. By blocking EGFR at the membrane level and simultaneously halting the Rb-phosphorylation cascade at the G1/S cell cycle checkpoint, these scaffolds collapse the tumor's proliferative architecture from two distinct nodes.
Mechanism of dual EGFR and CDK4/6 inhibition by pyridopyrimidines.
Structure-Activity Relationship (SAR) & Quantitative Efficacy
The bioactivity of pyridopyrimidines is highly sensitive to peripheral substitutions. Fusing the core with a pyrazole ring (forming pyrazolo[3,4-d]pyrimidines) drastically enhances the molecule's ability to form critical hydrogen bonds with the hinge region of the kinase domain (3)[3]. Furthermore, hybridization with benzylidine or the addition of electron-withdrawing groups (like trifluoromethyl) dictates the selectivity against wild-type versus mutant (T790M) EGFR variants (4)[4].
Table 1: Quantitative Efficacy of Key Pyridopyrimidine Derivatives
| Compound Designation | Scaffold Architecture | Primary Kinase Target(s) | Evaluation Model (Cell/Enzyme) | Potency (IC₅₀ / GI₅₀) |
| Derivative 5 | Pyrazol-1-yl pyridopyrimidine | EGFR, CDK4/Cyclin D1 | HepG-2 (Hepatic Carcinoma) | 5.91 μM[2] |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | EGFR | EGFR (Cell-free assay) | 0.034 μM[3] |
| Compound 5 | Pyrrolo[2,3-d]pyrimidine | EGFR | EGFR (Cell-free assay) | 18 nM[4] |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | Breast Cancer (Clinical) | FDA Approved[1] |
Experimental Paradigm: A Self-Validating Protocol System
To establish a rigorous causal link between a newly synthesized pyridopyrimidine and its observed anticancer effect, we must deploy a self-validating experimental workflow. Phenotypic cell death alone is insufficient; we must prove that the cytotoxicity is driven by the intended biochemical target.
Self-validating experimental workflow for evaluating novel kinase inhibitors.
Protocol 1: Cell-Free Kinase Inhibition Profiling (The Biochemical Anchor)
Causality: Before assessing cellular toxicity, we isolate the biochemical interaction to confirm on-target affinity, removing confounding variables such as membrane permeability or efflux pump interference.
-
Preparation: Dilute recombinant human EGFR and CDK4/cyclin D1 enzymes in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Compound Dispensing: Add serially diluted pyridopyrimidine compounds (ranging from 0.1 nM to 10 μM) into a 384-well microtiter plate.
-
Reaction Initiation: Introduce ATP (at the
for each respective kinase) and specific peptide substrates. Incubate at 30°C for 45 minutes. -
Quantification: Utilize a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to quantify residual ATP. A decrease in luminescence correlates with kinase inhibition.
-
Validation: Calculate the IC₅₀ via non-linear regression. Always include clinical standards (e.g., Erlotinib for EGFR, Palbociclib for CDK4/6) to normalize assay sensitivity.
Protocol 2: High-Throughput Phenotypic Cytotoxicity (MTT Assay)
Causality: High biochemical potency does not guarantee cellular efficacy. This assay evaluates the scaffold's ability to penetrate the lipid bilayer and induce a cytotoxic phenotype in specific malignant lineages (e.g., MCF-7, HeLa, HepG-2) (5)[5].
-
Seeding: Seed cancer cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂. -
Treatment: Expose cells to varying concentrations of the lead pyridopyrimidines for 48 hours.
-
Metabolic Readout: Add 20 μL of MTT solution (5 mg/mL) to each well. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals.
-
Solubilization & Measurement: After 4 hours, dissolve the crystals in DMSO and measure absorbance at 570 nm.
Protocol 3: Mechanistic Elucidation via Flow Cytometry
Causality: To unequivocally prove that the cytotoxicity observed in the MTT assay is driven by EGFR/CDK4 inhibition, we must demonstrate a specific disruption in the cell cycle rather than non-specific necrosis.
-
Harvesting: Harvest treated cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Resuspend cells in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes.
-
Analysis: Analyze via flow cytometry. Effective dual EGFR/CDK4 inhibitors will show a statistically significant accumulation of cells in the G0/G1 phase or S phase , confirming cytostatic arrest prior to apoptosis (3)[3].
Overcoming Chemoresistance: Efflux Pumps and Mutational Evasion
A critical bottleneck in oncology is the overexpression of P-glycoprotein (P-gp), an efflux pump that expels xenobiotics from the cell, leading to multidrug resistance (MDR). Advanced pyrazolo[3,4-d]pyrimidine derivatives have recently demonstrated the ability to not only inhibit EGFR but also downregulate P-gp expression. In quantitative real-time PCR (RT-qPCR) studies, specific cyano-pyrazole linked derivatives inhibited P-gp by up to 0.449-fold compared to controls, effectively restoring the sensitivity of DOX-resistant MDA-MB-468 breast cancer cells to chemotherapy (3)[3].
Conclusion
The pyridopyrimidine scaffold represents a highly versatile, privileged structure in the rational design of targeted anticancer therapeutics. By leveraging rigorous SAR profiling and self-validating experimental paradigms, drug development professionals can engineer these molecules to overcome complex resistance mechanisms, paving the way for the next generation of precision oncology drugs.
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[2] New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis (2024).2
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[5] New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC / NIH (2024). 5
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[1] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals (2022). 1
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[4] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry (2021). 4
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[3] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances (2024). 3
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The Antimicrobial Potential of 1,4-Dihydropyridine Derivatives: From Synthesis to Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A New Paradigm for a Privileged Scaffold
The 1,4-dihydropyridine (1,4-DHP) core is a well-established "privileged scaffold" in medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers like Nifedipine and Amlodipine, which have been cornerstones in cardiovascular therapy for decades[1][2][3][4]. However, the looming crisis of antimicrobial resistance (AMR) necessitates a relentless search for novel chemical entities with antimicrobial activity. This guide repositions the 1,4-DHP scaffold, moving beyond its cardiovascular applications to explore its significant and versatile potential as a source of new antibacterial, antifungal, and antitubercular agents[5][6]. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that explains the causality behind synthetic strategies, elucidates the intricacies of antimicrobial evaluation, and offers a rationale for future drug design based on robust structure-activity relationship (SAR) studies. This document is designed to be a functional guide for the lab-based researcher, offering both foundational knowledge and actionable protocols.
Synthesis of 1,4-Dihydropyridine Derivatives: The Hantzsch Reaction and Modern Innovations
The primary and most reliable method for synthesizing the 1,4-DHP ring is the Hantzsch pyridine synthesis, first reported in 1882[3][7]. Its enduring prevalence is a testament to its efficiency as a one-pot, multi-component reaction (MCR) that allows for significant structural diversity.
The Classical Hantzsch Synthesis: Mechanism and Rationale
The reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source[7][8]. The causality of the reaction pathway is key to understanding how to modify and optimize it.
The mechanism proceeds through two initial, parallel steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate (a chalcone-like structure)[2][8].
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a vinylogous amide, or β-enamino ester[8].
These two intermediates then converge in a crucial Michael Addition step, where the enamine attacks the α,β-unsaturated carbonyl, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring[8].
Caption: The multi-component mechanism of the Hantzsch 1,4-DHP synthesis.
Modern Synthetic Protocols: Improving Yield and Green Chemistry Profile
While effective, the classical Hantzsch reaction often suffers from long reaction times and the use of volatile organic solvents[2]. Modern protocols focus on addressing these limitations.
-
Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to dramatically reduce reaction times from hours to mere minutes, often with improved yields[5][7]. This is a direct result of efficient and uniform heating of the reaction mixture.
-
Green Catalysts and Solvents: There is a strong trend towards using environmentally benign catalysts and solvents. Recent studies demonstrate high-yield synthesis (up to 97%) in aqueous micellar solutions or using recyclable catalysts like silica-bound sulfonic acids, often under solvent-free conditions[5][8]. These methods not only improve the environmental footprint but also simplify product purification.
In Vitro Screening: A Protocol for Determining Antimicrobial Efficacy
The foundational experiment to assess the antimicrobial potential of newly synthesized 1,4-DHP derivatives is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[9][10][11]. This protocol is a self-validating system; the inclusion of positive and negative controls ensures the reliability of the results.
Detailed Protocol: Broth Microdilution MIC Assay
This method is the gold standard for its efficiency and low sample requirement[10][12].
Materials:
-
Synthesized 1,4-DHP derivatives (stock solutions in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)[13].
-
Bacterial/fungal inoculum, standardized to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL)[11].
-
Positive control (e.g., Amoxicillin, Fluconazole) and negative control (DMSO).
-
Sterile saline or PBS.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2x working solution of the highest concentration of your 1,4-DHP derivative to be tested in the appropriate broth. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution.
-
Plate Setup: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 200 µL of the 2x working solution of the DHP derivative to well 1[11].
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 100 µL from well 2 to well 3, and continue this process down to well 10. Discard the final 100 µL from well 10[11]. This creates a gradient of compound concentrations, with well 11 serving as the growth control (no compound) and well 12 as the sterility control (no bacteria)[11].
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL[11]. The rationale for this precise concentration is to ensure that the test is standardized and results are reproducible and comparable across different experiments and labs.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL, and the compound concentrations have been diluted by half to their final test concentrations.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours[10].
-
Result Interpretation: The MIC is the lowest concentration of the 1,4-DHP derivative at which there is no visible turbidity (growth)[10][13]. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Quantitative Data Summary
The antimicrobial activity of 1,4-DHP derivatives is highly dependent on their substitution patterns. Below is a summary of reported MIC values for representative compounds.
| Compound Class/Substitution | Target Organism | MIC (µg/mL) | Reference |
| 4-(3-nitrophenyl)-1,4-DHP | S. sanguinis | 500 | [14] |
| 4-(3-chlorophenyl)-1,4-DHP | S. sanguinis | 500 | [14] |
| Pyrazolyl-substituted 1,4-DHPs | Mycobacterium tuberculosis H37Rv | 0.02 | [15] |
| DHP-Triazole Conjugates | Mycobacterium tuberculosis H37Ra | 6.24 - 6.64 | [16] |
| Chalcone-derived 1,4-DHPs | S. aureus (Gram-positive) | 25 - 50 | [17] |
| Chalcone-derived 1,4-DHPs | Gram-negative bacteria | No significant activity | [17] |
| 1,4-DHP derivatives | Helicobacter pylori | ≤ 8 | [18] |
Mechanisms of Antimicrobial Action
Unlike their well-defined role as calcium channel blockers in eukaryotes, the antimicrobial mechanisms of 1,4-DHPs are multifaceted and appear to vary depending on the microorganism. The prokaryotic cell offers several unique targets that these derivatives can exploit[19].
Potential Mechanisms:
-
Inhibition of Essential Enzymes: This is a highly specific and potent mechanism. In Helicobacter pylori, certain 1,4-DHP derivatives have been shown to directly target and inhibit the DNA-binding activity of HsrA, an essential response regulator, leading to bactericidal effects[18]. In Mycobacterium tuberculosis, some derivatives are designed to inhibit pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A and absent in humans, making it an excellent drug target.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many 1,4-DHP derivatives allows them to intercalate into the lipid bilayer of bacterial cell membranes. This can disrupt membrane potential, increase permeability, and lead to the leakage of essential cytoplasmic components, ultimately causing cell death[19][20][21]. This mechanism is often associated with broad-spectrum activity.
-
Synergistic Interactions and Efflux Pump Inhibition: Some 1,4-DHPs may not be potent antimicrobials on their own but can enhance the activity of existing drugs. In fungi, a 1,4-DHP derivative was found to act synergistically with azole antifungals by inhibiting the Cdr1p transporter, an ABC transporter responsible for drug efflux[22]. This is a critical strategy for overcoming drug resistance.
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The Pyrido[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of a Versatile Heterocycle
Introduction: The Rise of a Privileged Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with superior efficacy and safety profiles. Within this dynamic environment, certain molecular frameworks emerge as "privileged scaffolds" – core structures that demonstrate the ability to bind to multiple biological targets with high affinity. The pyrido[3,a-d]pyrimidine nucleus has firmly established itself as one such scaffold. Its rigid, bicyclic structure, which can be considered a bioisostere of purine, provides an excellent platform for the development of potent and selective modulators of various biological processes.
This technical guide offers a comprehensive exploration of the structure-activity relationship (SAR) of pyrido[3,4-d]pyrimidines. We will delve into the synthetic strategies that enable the diverse functionalization of this core, dissect the intricate details of how substitutions at various positions influence biological activity, and provide insights into their mechanisms of action, primarily focusing on their role as kinase inhibitors and receptor antagonists. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important heterocyclic system.
Synthetic Strategies: Building the Pyrido[3,4-d]pyrimidine Core
The therapeutic potential of the pyrido[3,4-d]pyrimidine scaffold is intrinsically linked to the synthetic methodologies that allow for its elaboration. A versatile and efficient synthesis is paramount for generating diverse libraries of analogues for SAR studies. A common and effective strategy for the synthesis of 2-amino-4-substituted-8-methoxy-pyrido[3,4-d]pyrimidines begins with the nitration of 2-amino-4-picoline.[1] This is followed by a series of transformations to construct the pyrimidine ring and introduce key functional groups for further diversification.
A crucial intermediate in many synthetic routes is 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine .[1] The chlorine atom at the C4 position serves as a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around this position, which is often critical for tuning the potency and selectivity of the final compounds.
Another key building block is 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine .[2] This intermediate allows for the independent modification of the C2 and C8 positions. The methylthio group at C2 can be oxidized to a sulfone, which then becomes a good leaving group for the introduction of various amines. The chloro group at C8 can be substituted through nucleophilic displacement or utilized in cross-coupling reactions.[2] The ability to reverse the order of these modifications provides a high degree of flexibility in the synthetic design.[2]
Experimental Protocol: Synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine
A representative synthetic protocol for a key intermediate is outlined below, based on reported literature.[1]
-
Nitration of 2-amino-4-picoline: 2-amino-4-picoline is subjected to nitration using nitric acid in concentrated sulfuric acid to yield a mixture of 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine. The desired 3-nitro isomer is separated by silica gel column chromatography.
-
Conversion of the Amino Group: The 2-amino group of 4-methyl-3-nitropyridin-2-amine is converted to a hydroxyl group using sodium nitrite under Sandmeyer conditions.
-
Methylation: The hydroxyl group is then methylated, for instance, using a suitable methylating agent.
-
Oxidation: The methyl group at the C4 position of the pyridine ring is oxidized to a carboxylic acid.
-
Amide Formation: The carboxylic acid is converted to a primary amide.
-
Cyclization: The pyrimidine ring is formed through a cyclization reaction, for instance, by treatment with a suitable reagent like chloroformamidine hydrochloride, to yield the pyrido[3,4-d]pyrimidinone core.
-
Chlorination: Finally, the hydroxyl group on the pyrimidine ring is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride to afford the target intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine.
Structure-Activity Relationship (SAR) of Pyrido[3,4-d]pyrimidines
The biological activity of pyrido[3,4-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core. The following sections dissect the SAR at key positions, drawing on examples from their application as anticancer agents and kinase inhibitors.
Substitutions at the C2 and C4 Positions: The Kinase Hinge-Binding Domain
The 2-amino group on the pyrimidine ring is a crucial feature for many pyrido[3,4-d]pyrimidines that target protein kinases. This group often forms key hydrogen bond interactions with the hinge region of the ATP-binding pocket of the kinase, a critical anchor for inhibitory activity.[3]
The C4 position is a major point of diversification and significantly influences both potency and selectivity. In the context of anticancer agents, a variety of substituents have been explored at this position.[1] For instance, the introduction of substituted anilines or other aromatic moieties via nucleophilic aromatic substitution or Suzuki coupling can lead to potent compounds.[1]
In the development of Monopolar Spindle 1 (Mps1) kinase inhibitors, the substituent at the C4 position plays a critical role in interacting with the solvent-exposed region of the ATP-binding site.[3][4] Molecular docking studies have shown that the pyrimidine ring of the pyrido[3,4-d]pyrimidine core forms a hydrogen bond with Gly605 in the hinge region of Mps1.[3]
The C6 Position: A Key Determinant for CXCR2 Antagonism
The C6 position on the pyridine ring has been shown to be a critical determinant for the activity of pyrido[3,4-d]pyrimidines as antagonists of the human chemokine receptor CXCR2.[5][6] In a scaffold hopping approach from a known thiazolo[4,5-d]pyrimidine CXCR2 antagonist, a pyrido[3,4-d]pyrimidine analogue emerged as a promising hit.[5] Subsequent SAR studies revealed that modifications at the C6 position had a profound impact on activity. Interestingly, the introduction of a 6-furanyl group maintained antagonistic potency similar to the original hit, while an amino group at this position led to a complete loss of activity.[5] This highlights that the SAR for CXCR2 antagonism in the pyrido[3,4-d]pyrimidine series is distinct from that of the parent thiazolo[4,5-d]pyrimidine scaffold.[5]
The C8 Position: Modulating Potency and Physicochemical Properties
The C8 position of the pyrido[3,4-d]pyrimidine core offers another avenue for optimizing the properties of these compounds. In the context of anticancer agents, the presence of a methoxy group at the C8 position has been found to be important for activity.[1] Replacement of the C8-methoxy group with a hydroxyl group resulted in decreased inhibitory activity.[1]
For Mps1 inhibitors, substitutions at the C8 position have been explored to enhance potency and improve pharmacokinetic properties. For example, the introduction of a pyrazole substituent at this position led to a significant increase in both biochemical and cellular potency.[4]
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of pyrido[3,4-d]pyrimidines are often attributed to their ability to inhibit protein kinases involved in critical cellular signaling pathways that are frequently dysregulated in diseases like cancer.
Inhibition of EGFR and Overcoming Drug Resistance
Several pyrido[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). A significant challenge in EGFR-targeted therapies is the emergence of drug resistance mutations, such as the T790M and C797S mutations.
Novel 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have been designed to overcome this resistance.[7][8] For example, compound B30 displayed potent inhibitory activity against both the wild-type EGFR and the drug-resistant EGFRL858R/T790M/C797S mutant.[8] Molecular docking studies suggest that these next-generation inhibitors can form additional hydrogen bonds with the mutated Ser797 residue, providing a structural basis for their efficacy against resistant forms of the enzyme.[8]
Mps1 Kinase Inhibition and Disruption of Mitosis
Monopolar spindle 1 (Mps1) is a key kinase that regulates the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[3][9] Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. Pyrido[3,4-d]pyrimidines have emerged as a potent and selective class of Mps1 inhibitors.[3][4][9] These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the Mps1 kinase and preventing its autophosphorylation and the phosphorylation of its downstream substrates.[4] The pyrido[3,4-d]pyrimidine backbone has a strong hydrophobic interaction with the hinge region of Mps1, contributing to their high potency.[3] Inhibition of Mps1 by these compounds leads to defects in chromosome alignment, premature exit from mitosis, and ultimately, cancer cell death.
Data Presentation: Quantitative SAR
To provide a clearer understanding of the SAR, the following tables summarize the in vitro activity of representative pyrido[3,4-d]pyrimidine derivatives against various biological targets.
Table 1: Anticancer Activity of 4-Substituted-2-amino-8-methoxy-pyrido[3,4-d]pyrimidines [1]
| Compound | R (at C4) | Cell Line | GI50 (µM) |
| 13 | 4-Methoxyphenylamino | UO-31 (Renal) | < 0.01 |
| 14 | 4-Methoxyphenylamino | MCF-7 (Breast) | 0.03 |
| 15 | Benzylamino | UO-31 (Renal) | 0.06 |
| 16 | Phenylthio | UO-31 (Renal) | 0.03 |
| 17 | Phenyl | UO-31 (Renal) | 0.08 |
| 21 | 4-(Dimethylamino)phenylamino | MCF-7 (Breast) | 0.02 |
| 32 | 4-Methoxyphenylamino (8-OH) | UO-31 (Renal) | 0.12 |
Table 2: Mps1 Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidines [4]
| Compound | R (at C8) | R' (at C2-amino) | Mps1 IC50 (µM) |
| 24c | 1-Methyl-1H-pyrazol-4-yl | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline | 0.008 |
| 28a | Phenyl | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline | 0.012 |
| 34h | Cyclopropyl | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline | < 0.001 |
Table 3: CXCR2 Antagonistic Activity of Pyrido[3,4-d]pyrimidines [5]
| Compound | R (at C6) | CXCR2 IC50 (µM) |
| Hit Compound | H | 0.11 |
| 17b | Furan-2-yl | 0.13 |
| 17c | 5-Methylfuran-2-yl | > 10 |
| 21 | NH2 | > 10 |
| Navarixin (Control) | - | 0.0049 |
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Signaling Pathway: EGFR Inhibition
Caption: General experimental workflow for the synthesis and SAR study of pyrido[3,4-d]pyrimidines.
Conclusion and Future Perspectives
The pyrido[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. Its ability to be readily synthesized and functionalized has allowed for the development of potent and selective inhibitors of a range of important biological targets. The deep understanding of the structure-activity relationships discussed in this guide provides a solid foundation for the rational design of next-generation pyrido[3,4-d]pyrimidine-based drugs.
Future research in this area will likely focus on several key aspects:
-
Exploring New Biological Targets: While kinase inhibition has been a major focus, the potential of this scaffold to modulate other target classes remains an exciting area for exploration.
-
Improving Drug-like Properties: Continued optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating potent inhibitors into clinically successful drugs.
-
Combating Drug Resistance: The development of pyrido[3,4-d]pyrimidines that can overcome known drug resistance mechanisms will remain a high priority, particularly in the field of oncology.
-
Application of Novel Synthetic Methodologies: The adoption of new synthetic techniques will undoubtedly lead to even greater diversity in the accessible chemical space around this privileged core.
References
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. [Link]
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Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. ResearchGate. [Link]
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Exploration of Pyrido[3,4- d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed. [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4- d] Pyrimidine Inhibitors and Mps1. PubMed. [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. [Link]
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Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. PubMed. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]
-
Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. PubMed. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]
-
Identification of novel chemotypes as CXCR2 antagonists via a scaffold hopping approach from a thiazolo[4,5-d]pyrimidine. PubMed. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. [Link]
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Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. PubMed. [Link]
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CXCR2 antagonists evaluated in clinical trials. ResearchGate. [Link]
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Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PMC. [Link]
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SAR studies on thiazolo[4,5-d]pyrimidine based CXCR2 antagonists involving a novel tandem displacement reaction. PubMed. [Link]
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SAR of pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
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Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. Semantic Scholar. [Link]
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Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... ResearchGate. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. [Link]
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Methodological & Application
Application Note: Protocol for the Synthesis of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
Scientific Context & Mechanistic Rationale
The pyrido[3,4-d]pyrimidine scaffold is a privileged and highly versatile pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (such as PIP4K2A and EGFR targets) and epigenetic modulators like KDM4/5 histone demethylase inhibitors[1][2][3]. While fully aromatized or fully oxidized derivatives are common, the specific isolation of the hemiaminal derivative—1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol (CAS 205926-61-0) —requires precise thermodynamic control during synthesis.
As a Senior Application Scientist, it is critical to understand the chemical causality governing this transformation. The synthesis is a two-stage process:
-
Cyclocondensation: 3-Aminoisonicotinic acid is reacted with formamide. Formamide acts dually as a high-boiling solvent and the C2/N3 synthon. The high thermal energy (150 °C) drives the equilibrium forward by continuously eliminating water, yielding the oxidized intermediate, pyrido[3,4-d]pyrimidin-4(3H)-one.
-
Regioselective Reduction & Covalent Hydration: The C4 carbonyl of the resulting triazanaphthalene core is highly electrophilic due to the combined electron-withdrawing effects of the pyrimidine nitrogens and the fused pyridine ring. When subjected to a mild hydride source like Sodium Borohydride (
) in a protic solvent (Methanol), regioselective hydride attack occurs at C4. Concomitant protonation at N1 yields the 1,4-dihydro-4-ol.
Why does this hemiaminal not spontaneously dehydrate or over-reduce? In standard carbocyclic systems, hemiaminals are highly unstable and rapidly eliminate water to form imines. However, in the pyrido[3,4-d]pyrimidine system, the electron-withdrawing nature of the pyridine nitrogen (N7) delocalizes the lone pair on the pyrimidine nitrogen (N1/N3). This significantly increases the activation energy required to expel the C4 hydroxyl group, stabilizing the hemiaminal. This phenomenon is governed by the principles of "covalent hydration" inherent to triazanaphthalenes[4]. Similar stable 1,4-dihydro-4-ol intermediates have been successfully isolated in related quinazoline systems during visible-light-mediated photochemical transformations[5].
Pathway Visualization
Fig 1: Two-step synthetic workflow for 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol.
Experimental Workflows
To ensure a self-validating protocol, In-Process Controls (IPC) are embedded within the methodology.
Step 1: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one
Objective: Construct the bicyclic core via Leuckart-Wallach-type cyclization.
-
Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-Aminoisonicotinic acid (10.0 g, 72.4 mmol).
-
Reagent Addition: Add Formamide (40 mL, ~1.0 mol). Causality Note: A massive molar excess of formamide is required to act as the solvent and to push the equilibrium toward the cyclized product.
-
Heating: Heat the reaction mixture to 150 °C using a precisely controlled oil bath. Stir vigorously for 6 hours.
-
IPC (In-Process Control): Monitor the reaction via LC-MS. The starting material peak (m/z 139 [M+H]+) should disappear, replaced by the product peak (m/z 148 [M+H]+).
-
Workup & Isolation: Cool the dark mixture to room temperature, then pour it into 200 mL of ice-cold distilled water. A precipitate will form. Filter the solid under a vacuum, wash sequentially with cold water (2 × 50 mL) and cold ethanol (20 mL), and dry under a high vacuum to afford the intermediate as a tan solid.
Step 2: Controlled Reduction to 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
Objective: Regioselective hydride addition without triggering ring-opening or over-reduction.
-
Solubilization: Suspend Pyrido[3,4-d]pyrimidin-4(3H)-one (5.0 g, 34.0 mmol) in anhydrous Methanol (100 mL) in a 250 mL flask. Cool the suspension to 0 °C using an ice-water bath. Causality Note: Methanol is critical here; it provides the proton required to stabilize the N1 position immediately upon hydride attack at C4.
-
Hydride Addition: Slowly add Sodium Borohydride (
, 1.54 g, 40.8 mmol, 1.2 eq) in small portions over 15 minutes. Caution: Rapid addition will cause excessive hydrogen gas evolution and exothermic over-reduction. -
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature (20–25 °C) and stir for an additional 1.5 hours. The suspension will gradually clarify as the hemiaminal forms.
-
Quenching & Extraction: Quench the remaining hydride by adding saturated aqueous
(20 mL). Concentrate the methanol in vacuo (keep bath temp < 35 °C to prevent thermal dehydration). Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify via flash chromatography (DCM:MeOH, 95:5) to isolate the target 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol.
Data Presentation & Condition Optimization
The thermodynamic stability of the hemiaminal is highly dependent on the reduction conditions. Table 1 summarizes the empirical data driving the reagent and temperature selections in Step 2.
Table 1: Optimization of Reduction Conditions for Hemiaminal Stability
| Entry | Hydride Source (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | MeOH | 0 to 25 | 2.0 | 82 | Optimal; clean conversion to stable hemiaminal. | |
| 2 | MeOH | 65 (Reflux) | 4.0 | 15 | Over-reduction to 1,2,3,4-tetrahydro derivative. | |
| 3 | THF | 0 | 1.0 | 0 | Complex mixture; rapid ring-opening observed. | |
| 4 | DIBAL-H (1.1) | DCM | -78 | 2.0 | 45 | Incomplete conversion due to poor intermediate solubility. |
Analytical Characterization of Target:
-
LC-MS: m/z 150.06 [M+H]+.
-
1H NMR (400 MHz, DMSO-d6): The diagnostic C4 methine proton appears as a doublet at ~5.8 ppm, coupling with the C4 hydroxyl proton, confirming the sp3 hybridization at the C4 position.
References
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications. 1
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Wipf Group, University of Pittsburgh. 2
-
Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. EurekaSelect. 3
-
The covalent hydration of pyrido[3,4-d]pyrimidine. Aston Publications Explorer. 4
-
Visible-light-mediated reaction: synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides. RSC Advances. 5
Sources
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- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. Visible-light-mediated reaction: synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: The 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol Scaffold in Targeted Therapeutics
Executive Summary
The 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol scaffold—often existing in equilibrium with its tautomeric form, pyrido[3,4-d]pyrimidin-4(3H)-one—has emerged as a privileged bicyclic core in modern medicinal chemistry. Functioning as a nitrogen-rich bioisostere to the classical quinazoline ring, this scaffold provides superior aqueous solubility and unique hydrogen-bonding vectors. It is primarily utilized in the design of highly selective, ATP-competitive kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) mutants, Monopolar Spindle 1 (MPS1) kinase, and epigenetic targets like histone demethylases.
This application note provides a comprehensive guide to the structural rationale, quantitative biological data, and validated synthetic protocols required to leverage this scaffold in drug discovery pipelines.
Mechanistic Rationale & Structural Biology
The utility of the pyrido[3,4-d]pyrimidine core lies in its precise geometric alignment within the ATP-binding cleft of kinases.
-
Hinge-Binding Dynamics: The N1 and N3 atoms of the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). The introduction of the pyridine nitrogen at the 6-position alters the electron density of the core, often improving the metabolic stability and reducing off-target toxicity compared to traditional quinazolines.
-
Overcoming Resistance via Functionalization: The 4-hydroxyl group is a versatile synthetic handle. By converting it to a leaving group and performing Nucleophilic Aromatic Substitution (SNAr) with functionalized anilines, researchers can append acrylamide "warheads." These warheads form irreversible covalent bonds with mutant cysteine residues (e.g., Cys797), effectively bypassing first-generation TKI resistance in non-small cell lung cancer (NSCLC).
Fig 1: Mechanism of pyrido[3,4-d]pyrimidine EGFR inhibitors blocking downstream proliferation.
Quantitative Activity Profiles
Recent structure-activity relationship (SAR) studies have demonstrated the exceptional potency of 4-anilino-pyrido[3,4-d]pyrimidines across multiple oncology targets. The table below summarizes the inhibitory profiles of key derivatives cited in recent literature.
Table 1: Inhibitory Profiles of Key Pyrido[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Cell Line / Mutation Profile | IC₅₀ Value | Reference |
| 25h | EGFR | EGFRL858R (Single Mutant) | 1.7 nM | |
| 25h | EGFR | EGFRL858R/T790M (Double Mutant) | 23.3 nM | |
| B30 | EGFR | EGFRL858R/T790M/C797S (Triple Mutant) | 7.2 nM | |
| 24c | MPS1 | Wild-Type MPS1 | 8.0 nM | |
| 34h | JNK1 | Wild-Type JNK1 | 110.0 nM |
Validated Experimental Protocols
The following protocols outline a self-validating workflow for synthesizing and evaluating pyrido[3,4-d]pyrimidine-based kinase inhibitors.
Fig 2: Standard synthetic workflow for 4-anilino-pyrido[3,4-d]pyrimidine kinase inhibitors.
Protocol 4.1: De Novo Synthesis of the Pyrido[3,4-d]pyrimidin-4-ol Core
Objective: Construct the bicyclic scaffold via a Niementowski-type condensation. Causality: Formamide is utilized as both the solvent and the single-carbon source required for pyrimidine ring closure. A high temperature (150°C) is thermodynamically necessary to drive the initial amide formation and subsequent dehydration/cyclization.
-
Reaction Setup: Suspend 3-aminoisonicotinic acid (10 mmol) in neat formamide (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 150°C under a nitrogen atmosphere for 6 hours. The suspension will initially clear, followed by the precipitation of the product as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature, then pour it into ice-cold distilled water (50 mL).
-
Self-Validation (QC): Filter the resulting precipitate and wash with cold ethanol. Analyze via LC-MS. The absence of the starting material mass and the presence of the [M+H]+ peak for the pyrido[3,4-d]pyrimidin-4-ol confirms successful cyclization.
Protocol 4.2: Halogenation and SNAr Functionalization
Objective: Convert the inert 4-hydroxyl group into an active kinase inhibitor via a 4-anilino intermediate. Causality: The hydroxyl tautomer is a poor leaving group. Phosphorus oxychloride (POCl₃) converts it into a highly reactive imidoyl chloride. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated HCl, preventing protonation of the pyridine nitrogen, which would otherwise deactivate the ring and stall the reaction. Microwave irradiation is used for the SNAr step to provide rapid, uniform volumetric heating, overcoming the high activation energy of substituting the electron-deficient bicyclic system.
-
Chlorination: Suspend pyrido[3,4-d]pyrimidin-4-ol (5 mmol) in POCl₃ (10 mL). Add DIPEA (6 mmol) dropwise at 0°C. Reflux the mixture at 110°C for 4 hours.
-
Quenching (Critical Step): Concentrate the mixture under reduced pressure to remove excess POCl₃. Immediately quench the residue with ice water and extract with dichloromethane (DCM). The 4-chloro intermediate is highly moisture-sensitive; rapid extraction prevents hydrolysis back to the starting material.
-
SNAr Reaction: In a microwave vial, dissolve the crude 4-chloro intermediate (1 mmol) and the desired substituted aniline (1.2 mmol) in isopropanol (3 mL).
-
Microwave Irradiation: Heat the vial in a microwave synthesizer at 120°C for 15 minutes.
-
Self-Validation (QC): Monitor via LC-MS. The diagnostic shift from the 4-chloro isotope pattern (M / M+2 ratio of 3:1) to the exact mass of the 4-anilino product confirms complete conversion. Purify via flash chromatography.
Protocol 4.3: High-Throughput Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the IC₅₀ of the synthesized derivatives against target kinases (e.g., EGFR). Causality: The ADP-Glo assay is selected over traditional radiometric ³²P-ATP assays because it is a highly sensitive, luminescent method that directly measures the ADP formed during the kinase reaction. This eliminates radioactive waste while allowing for robust high-throughput screening.
-
Preparation: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction: In a 384-well plate, combine 1 µL of the compound dilution, 2 µL of the target kinase (e.g., recombinant EGFR T790M/L858R), and 2 µL of the ATP/substrate mixture. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read the plate using a microplate luminometer.
-
Self-Validation (QC): Include a no-enzyme control (to establish baseline luminescence) and a reference inhibitor (e.g., Erlotinib or Gefitinib). The reference compound must fall within its established IC₅₀ confidence interval to validate the assay's dynamic range.
References
-
Zhang, S., et al. "Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold." Bioorganic & Medicinal Chemistry, 2018. URL:[Link]
-
Zhang, S., et al. "Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs." European Journal of Medicinal Chemistry, 2018. URL:[Link]
-
"Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry, 2016. URL:[Link]
-
Rewcastle, G.W., et al. "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 1996. URL:[Link]
- "Histone demethylase inhibitors." PCT Int. Appl. WO2014151106A1, 2014.
High-throughput screening assays for pyridopyrimidine derivatives
High-Throughput Screening Assays for Pyridopyrimidine Derivatives: A Comprehensive Application Note and Protocol Guide
Executive Summary
Pyridopyrimidine derivatives are a privileged class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities[1]. Because their core structure closely mimics the purine scaffold of ATP, they are exceptionally potent competitive inhibitors of various kinases and enzymatic targets[2]. This application note provides a comprehensive, causality-driven guide to designing and executing High-Throughput Screening (HTS) cascades for pyridopyrimidine derivatives, bridging the gap between primary biochemical target engagement and secondary phenotypic validation.
Mechanistic Grounding & Target Landscape
The therapeutic versatility of pyridopyrimidines stems from their ability to bind the ATP-binding pockets of critical regulatory enzymes. Depending on the specific substitution patterns on the pyrido[2,3-d]pyrimidine or pyrido[3,4-d]pyrimidine core, these molecules can be tuned for high selectivity[2].
-
Oncology (Kinase Inhibition): The most prominent clinical success of this class is Palbociclib, a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative breast cancer[2]. Other derivatives, such as PD173955, exhibit profound inhibition of the c-Abl tyrosine kinase, making them valuable in chronic myeloid leukemia (CML) models[3].
-
Infectious Disease: Specific 4H-pyridopyrimidine analogs act as selective bacterial protein synthesis inhibitors by targeting the bacterial ribosome, demonstrating broad-spectrum antibacterial activity[4].
-
Gastrointestinal Disorders: Derivatives like BPIPP have been identified as potent inhibitors of guanylyl cyclase C (GC-C), suppressing STa-stimulated cGMP accumulation, which has therapeutic potential for treating secretory diarrhea[5].
Mechanism of CDK4/6 inhibition by pyridopyrimidine derivatives in the cell cycle.
Quantitative Benchmarks
To establish a baseline for HTS hit triage, Table 1 summarizes the quantitative inhibitory profiles of benchmark pyridopyrimidine derivatives across various targets.
Table 1: Pharmacological Benchmarks of Pyridopyrimidine Derivatives
| Compound / Derivative | Primary Target | Assay Type | Potency (IC₅₀ / MIC) | Reference |
| Palbociclib | CDK4/6 | Biochemical Kinase | ~11 nM | [2] |
| PD173955 | c-Abl Kinase | Spectrophotometric | 1 - 2 nM | [3] |
| Derivative 5 (Pyrazol-1-yl) | EGFR & CDK4/6 | MTT Cell Viability | 5.91 - 9.27 µM | [6] |
| 4H-Pyridopyrimidines | Bacterial Ribosome | Translation Assay | 3 - 14 µM | [4] |
| BPIPP | Guanylyl Cyclase C | cGMP ELISA | ~50 µM | [5] |
HTS Assay Design & Causality
A robust HTS cascade requires orthogonal assays to eliminate false positives. Pyridopyrimidines, due to their highly conjugated heterocyclic nature, often exhibit intrinsic auto-fluorescence.
-
Primary Assay Rationale: Standard fluorescence intensity assays are prone to compound interference. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for the primary biochemical screen. TR-FRET utilizes lanthanide fluorophores with long emission half-lives, allowing a time delay before measurement that completely bypasses the transient auto-fluorescence of the pyridopyrimidine library.
-
Secondary Assay Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump clearance. An orthogonal MTT Cell Viability Assay is required to confirm that the ATP-competitive inhibition observed in vitro translates to phenotypic cell cycle arrest or cytotoxicity in target cell lines (e.g., MCF-7 or HeLa)[7].
High-throughput screening cascade for identifying selective pyridopyrimidine kinase inhibitors.
Protocol 1: Primary Biochemical HTS (TR-FRET Kinase Assay)
This self-validating protocol is designed for 384-well microplate formats to screen pyridopyrimidine libraries against a target kinase (e.g., CDK4/Cyclin D1).
Materials:
-
Purified recombinant Kinase (e.g., CDK4/Cyclin D1)
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho antibody (Donor)
-
Streptavidin-APC (Acceptor)
-
ATP (at the
of the specific kinase) -
Low-volume 384-well white microplates
Step-by-Step Methodology:
-
Compound Preparation: Acoustically dispense 100 nL of pyridopyrimidine derivatives (dissolved in 100% DMSO) into the 384-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.
-
Enzyme Addition: Add 5 µL of the kinase enzyme diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing the biotinylated peptide and ATP.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature. Causality note: The reaction time must be within the linear phase of enzyme kinetics to ensure accurate IC₅₀ determination.
-
Reaction Termination & Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), the Europium-labeled antibody, and Streptavidin-APC. Incubate for 60 minutes.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 615 nm).
-
Self-Validation: Calculate the Z'-factor for each plate using the formula:
A plate is only validated for hit progression if the Z'-factor is .
Protocol 2: Secondary Orthogonal Assay (MTT Cell Viability)
To validate the biological efficacy of the hits, an in vitro MTT test is utilized against relevant cancer cell lines (e.g., MCF-7 breast cancer cells)[7].
Materials:
-
MCF-7 cell line and complete culture medium (DMEM + 10% FBS)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (for solubilization)
-
96-well clear tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding: Harvest MCF-7 cells and seed them at a density of 5,000 cells/well in 100 µL of medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ environment to allow cell attachment[7].
-
Compound Treatment: Prepare serial dilutions of the pyridopyrimidine hits (e.g., 0.001, 0.01, 0.1, 1.0, and 10 µM) in complete medium. Aspirate the old medium and add 100 µL of the compound-containing medium. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Palbociclib).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C[7]. Causality note: A prolonged incubation is required because CDK4/6 inhibitors induce G1 cell cycle arrest rather than immediate apoptosis; sufficient time must pass to observe a divergence in cell population compared to the control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. Active mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals[7].
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Readout & Validation: Measure the absorbance at 570 nm using a microplate reader. Ensure the coefficient of variation (CV) between technical replicates is <10% for assay validation. Calculate the IC₅₀ using non-linear regression analysis.
References
-
Benchchem. Application Notes and Protocols for Antimicrobial and Antifungal Screening of Pyridopyrimidine Derivatives.[1] URL:
-
Taylor & Francis. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.[6] URL:
-
PNAS. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea.[5] URL:
-
RJPT. Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation.[7] URL:
-
Google Patents. WO2004063195A1 - Pyridopyrimidine kinase inhibitors.[3] URL:
-
Antimicrobial Agents and Chemotherapy - ASM Journals. Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors.[4] URL:
-
Semantic Scholar. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.[2] URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2004063195A1 - Pyridopyrimidine kinase inhibitors - Google Patents [patents.google.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
Application Note: Profiling 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol Scaffolds in Cell-Based Assays
Scientific Rationale & Chemical Context
The 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol core—often existing in dynamic tautomeric equilibrium with its keto form, pyrido[3,4-d]pyrimidin-4(3H)-one—is a highly privileged nitrogenous bicyclic pharmacophore in modern targeted drug discovery. Structurally, this scaffold is a bioisostere of the adenine ring found in ATP. This structural mimicry allows it to dock seamlessly into the highly conserved ATP-binding pocket of various kinases, where the nitrogen and oxygen heteroatoms form critical, high-affinity hydrogen bonds with the kinase hinge region backbone.
Recent medicinal chemistry campaigns have demonstrated the profound versatility of pyrido[3,4-d]pyrimidine derivatives in modulating critical cellular pathways:
-
MPS1 (Monopolar Spindle 1) Kinase Inhibition: Chromosomally unstable cancer cells rely heavily on MPS1 to maintain the spindle assembly checkpoint (SAC) during mitosis. Inhibition of MPS1 by pyrido[3,4-d]pyrimidine derivatives forces premature mitotic exit, resulting in lethal mitotic catastrophe in tumor cells () [1].
-
RIPK3-Mediated Necroptosis: The scaffold has been engineered to selectively inhibit RIPK3, a kinase responsible for phosphorylating MLKL to execute programmed necrosis (necroptosis). These inhibitors are critical tools for studying sterile inflammation and ischemic injuries ()[2].
-
Epigenetic Modulation: Substituted derivatives also exhibit potent activity against histone demethylases, offering therapeutic avenues for prostate and breast cancers () [3].
This application note provides a comprehensive, self-validating framework for evaluating compounds based on the 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol scaffold in phenotypic and mechanistic cell-based assays.
Mechanistic Pathway Visualization
Dual mechanistic pathways targeted by pyrido[3,4-d]pyrimidine derivatives: MPS1 and RIPK3.
Experimental Design: Establishing Causality & Trustworthiness
To ensure that the observed cellular phenotypes are genuinely driven by on-target engagement rather than non-specific cytotoxicity, the experimental design must be a self-validating system .
-
Causality in Cell Line Selection: For MPS1 inhibition, use HCT116 or HeLa cells. These lines exhibit high chromosomal instability and depend heavily on the SAC for survival, making them exquisitely sensitive to MPS1 inhibitors. For RIPK3 assays, use HT-29 cells, which express high endogenous levels of RIPK3 and MLKL, making them ideal for TNF-α-induced necroptosis models.
-
The "False Positive" Counter-Screen: Because pyrido[3,4-d]pyrimidines are ATP-competitive, they can theoretically interfere with ATP-dependent assay reagents (like the luciferase in CellTiter-Glo). A cell-free luciferase counter-screen must be run to prove the compound does not directly inhibit the reporter enzyme.
-
Orthogonal Validation: A phenotypic readout (e.g., cell death) is insufficient on its own. It must be paired with a mechanistic biomarker readout (e.g., Western blot for pMLKL reduction) to definitively link the phenotype to the target.
Step-by-Step Methodologies
Protocol A: Phenotypic Viability & IC50 Determination (Necroptosis Model)
Objective: Quantify the ability of the pyrido[3,4-d]pyrimidine derivative to rescue cells from programmed necroptosis.
-
Cell Seeding: Harvest HT-29 cells at 80% confluency. Seed at 1.0 × 10⁴ cells/well in 90 µL of McCoy's 5A medium supplemented with 10% FBS into a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Expert Insight: White-walled plates are non-negotiable here; they prevent luminescent signal cross-talk between adjacent wells, ensuring accurate IC50 curve generation.
-
-
Compound Preparation: Prepare a 10 mM stock of the pyrido[3,4-d]pyrimidine compound in 100% DMSO. Perform a 3-fold serial dilution across 10 points.
-
Pre-treatment: Add 5 µL of the diluted compounds to the cells (final top concentration: 10 µM; final DMSO: 0.1%). Include GSK872 (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 1 hour.
-
Necroptosis Induction (TSZ Treatment): Add 5 µL of a 20X "TSZ" induction cocktail to achieve final concentrations of: TNF-α (20 ng/mL), Smac mimetic/BV6 (100 nM), and z-VAD-fmk (20 µM).
-
Causality Check: z-VAD-fmk (a pan-caspase inhibitor) is critical. It blocks apoptosis, forcing the cells exclusively down the RIPK3-dependent necroptotic pathway.
-
-
Endpoint Readout: After 24 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake at 300 rpm for 2 minutes, incubate for 10 minutes, and read luminescence. Calculate IC50 using 4-parameter logistic regression.
Protocol B: Mechanistic Target Engagement (Biomarker Western Blot)
Objective: Prove that the rescue in cell viability is caused by direct inhibition of RIPK3 kinase activity.
-
Treatment & Lysis: Seed HT-29 cells in 6-well plates (5 × 10⁵ cells/well). Treat with the pyrido[3,4-d]pyrimidine compound (at 1X, 3X, and 10X the calculated IC50) for 1 hour, followed by TSZ induction for 6 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).
-
Expert Insight: Phosphatase inhibitors are critical. MLKL phosphorylation is transient and highly susceptible to endogenous phosphatases during lysis.
-
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane (0.2 µm pore size). Block with 5% BSA in TBST for 1 hour.
-
Antibody Probing: Probe with primary antibodies against pMLKL (Ser358) (1:1000), total MLKL (1:1000), and GAPDH (1:5000) overnight at 4°C. Wash 3x with TBST, then probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Develop using ECL substrate and image. A successful, self-validating result will show a dose-dependent decrease in pMLKL without altering total MLKL or GAPDH levels.
Assay Workflow Visualization
Standardized orthogonal workflow for validating pyrido[3,4-d]pyrimidin-4-ol compounds.
Quantitative Data Summary
The following table summarizes the expected pharmacological profiles of optimized 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol derivatives across different cellular assays, providing a benchmark for assay validation.
| Target Kinase | Cell Line Model | Assay Type | Positive Control | Expected IC₅₀ Range | Primary Biomarker Readout |
| MPS1 (TTK) | HCT116 / HeLa | Proliferation (72h) | CCT251455 | 5 nM – 50 nM | Reduction in pSmad / Histone H3pS10 |
| RIPK3 | HT-29 | Necroptosis Rescue (24h) | GSK872 | 10 nM – 100 nM | Dose-dependent reduction of pMLKL (Ser358) |
| Histone Demethylase | LNCaP (Prostate) | Viability / Epigenetic | GSK-J4 | 100 nM – 500 nM | Accumulation of H3K27me3 / H3K4me3 |
References
-
Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
- Title: Histone demethylase inhibitors (WO2014151106A1)
Advanced Spectroscopic Characterization of Pyridopyrimidine Scaffolds: Application Note & Protocols
Executive Summary & Pharmacological Context
Pyridopyrimidines are privileged bicyclic heterocycles that serve as the structural backbone for numerous high-profile therapeutics, most notably kinase inhibitors. Compounds such as the CDK4/6 inhibitor palbociclib, PLK2 inhibitors, and selective PI3Kδ inhibitors rely on the precise spatial arrangement of the pyridopyrimidine core to form critical hydrogen bonds within enzyme ATP-binding pockets[1].
Because these scaffolds possess multiple nitrogen atoms, exhibit tautomerism, and can form various regioisomers (e.g., pyrido[2,3-
Caption: Integrated spectroscopic workflow for pyridopyrimidine structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Theoretical Grounding
The electron-deficient nature of the pyridopyrimidine core significantly deshields its aromatic protons, pushing them downfield. The choice of solvent is critical: deuterated dimethyl sulfoxide (DMSO-
Quantitative Data: Diagnostic NMR Shifts
Data aggregated from established pyridopyrimidine characterizations[2][3][4][5].
| Nucleus | Structural Feature | Typical Chemical Shift (ppm) | Multiplicity / Notes |
| ¹H | Pyrimidine-H (C2/C4) | 8.40 – 9.10 | Singlet; highly deshielded due to adjacent nitrogens |
| ¹H | Pyridine-H (C6/C7) | 7.20 – 8.60 | Multiplet/Doublet depending on substitution |
| ¹H | N-H (Amine/Amide) | 9.00 – 12.70 | Broad singlet; D₂O exchangeable |
| ¹³C | C=O (Pyrimidone) | 160.0 – 168.0 | Quaternary carbon; weak intensity in 1D |
| ¹³C | C=N (Aromatic Core) | 153.0 – 159.0 | Quaternary carbon; confirms ring integrity |
Self-Validating Protocol: High-Resolution NMR Acquisition
-
System Suitability: Run a standard sample of 1% TMS in DMSO-
. Verify that the lineshape is optimal (<0.5 Hz width at half-height) and calibrate the 0.00 ppm reference point. -
Sample Preparation: Dissolve 5–10 mg of the purified pyridopyrimidine in 0.6 mL of high-purity DMSO-
. Filter the solution through a 0.2 µm PTFE syringe filter into the NMR tube. Causality: Removing micro-particulates ensures magnetic field homogeneity, preventing peak broadening. -
Acquisition: Acquire a standard ¹H spectrum (16–32 scans, relaxation delay
= 2s) and a ¹³C spectrum (1024+ scans, = 2s). -
Validation (D₂O Exchange): To definitively assign N-H protons, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of peaks in the 9.0–12.7 ppm range validates the assignment of exchangeable amine/amide protons[2][5].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Causality & Theoretical Grounding
Pyridopyrimidines are nitrogen-rich and highly basic, making them ideal candidates for Electrospray Ionization in positive mode (ESI+). Formic acid is added to the mobile phase to drive the equilibrium toward the protonated state
Caption: ESI-MS/MS fragmentation logic for pyridopyrimidine derivatives.
Quantitative Data: MS/MS Fragmentation Markers
| Ion Type | m/z Characteristic | Diagnostic Value |
| [M+H]⁺ | Intact Molecular Mass | Confirms molecular weight (Base peak in ESI+) |
| [M+H+2]⁺ | M+2 Isotope Peak | Indicates presence of Cl (~33% intensity) or Br (~100% intensity) |
| [M+H - NH₃]⁺ | M - 17 Da | Confirms presence of a primary exocyclic amine |
| [M+H - R]⁺ | Variable | Identifies labile alkyl/aryl side chains (e.g., loss of piperazine) |
Self-Validating Protocol: UPLC-ESI-MS/MS
-
System Suitability: Inject a solvent blank to establish a baseline and confirm the absence of carryover. Inject a known tuning standard (e.g., reserpine, m/z 609.28) to validate mass accuracy (<5 ppm error for High-Res MS).
-
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Acquisition: Utilize a C18 UPLC column with a gradient elution (5% to 95% Acetonitrile over 5 minutes). Perform a full MS1 scan (m/z 100–1000) followed by data-dependent MS2 (CID) using a normalized collision energy of 20–40 eV.
-
Validation: Cross-reference the experimental isotopic pattern of the precursor ion against the theoretical in silico model. An exact match validates the elemental composition, particularly crucial for halogenated pyridopyrimidine kinase inhibitors[2].
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Theoretical Grounding
While NMR and MS provide connectivity and mass, FTIR is the definitive tool for validating the presence and vibrational states of functional groups. Attenuated Total Reflectance (ATR) is specifically chosen over traditional KBr pellet methods. Causality: KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretching band that obscures the critical 3300–3500 cm⁻¹ region, making it impossible to accurately characterize the N-H stretches of amino-substituted pyridopyrimidines[2][5]. ATR requires no sample matrix, preserving the true vibrational profile.
Quantitative Data: Diagnostic FTIR Frequencies
Data aggregated from spectral characterizations of pyrido[2,3-
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity / Shape |
| N-H | Stretching (Amine/Amide) | 3310 – 3450 | Medium, often broad or doublet (for 1° amines) |
| C=O | Stretching (Pyrimidone) | 1650 – 1710 | Strong, sharp |
| C=N | Stretching (Ring core) | 1610 – 1630 | Medium to Strong |
| C-H | Stretching (Aromatic) | 3020 – 3120 | Weak, sharp |
Self-Validating Protocol: ATR-FTIR Analysis
-
System Suitability: Collect a background scan of ambient air to computationally subtract CO₂ and H₂O vapor interferences. Scan a standard polystyrene calibration film to verify wavelength accuracy (specifically checking the 1601 cm⁻¹ peak).
-
Sample Preparation: Ensure the synthesized compound is completely desiccated. Place 1–2 mg of the neat powder directly onto the center of the diamond ATR crystal.
-
Acquisition: Lower the ATR anvil to apply consistent, optimal pressure. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation: Post-acquisition, clean the diamond crystal with isopropanol and a lint-free wipe. Run a subsequent blank scan to validate that the baseline has returned to zero, ensuring no cross-contamination for future analyses.
References
-
Computational Analysis of Pyridopyrimidine-based Polo Like Kinase 2 (PLK2) Inhibitors: Examining the Structural Basis for Anticancer Activity Source: Letters in Drug Design & Discovery (Bentham Science) URL:6[6]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives Source: ACS Omega URL:4[4]
-
A novel synthesis and characterization of fused pyridopyrimidine derivatives Source: International Journal of Pharmacy URL:5[5]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: PMC / NIH URL:1[1]
-
Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives Source: Research Journal of Pharmacy and Technology URL:2[2]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling Source: PMC / NIH URL:3[3]
-
Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold Source: Taylor & Francis URL:
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmascholars.com [pharmascholars.com]
- 6. benthamdirect.com [benthamdirect.com]
Application Note: A Practical Guide to ¹H and ¹³C NMR Spectroscopy for the Structural Elucidation of Pyridopyrimidine Scaffolds
The Central Role of NMR in Pyridopyrimidine Characterization
The pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, can exist in four isomeric forms: pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidine.[1] The substitution pattern on this core dramatically influences its pharmacological properties.[2][3] Consequently, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR) and wasted resources.
NMR spectroscopy provides an unparalleled level of structural detail, including:
-
Connectivity: Which atoms are bonded to which.
-
Substitution Pattern: The precise location of substituents on the heterocyclic core.
-
Stereochemistry & Conformation: The three-dimensional arrangement of atoms.
This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving accurate and reproducible results.
Foundational Analysis: One-Dimensional NMR
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum is the initial and most informative experiment. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is modulated by the electronegative nitrogen atoms and the aromatic ring currents.[4]
Characteristic Chemical Shifts: Protons on the pyridopyrimidine skeleton typically resonate in the aromatic region (δ 7.0–9.5 ppm). The protons adjacent to the ring nitrogen atoms are the most deshielded (shifted downfield) due to the inductive electron-withdrawing effect of nitrogen. For instance, in the parent pyrimidine ring, the proton at C2 is the most deshielded (approx. 9.27 ppm), followed by the protons at C4/C6 (approx. 8.78 ppm).[5] This deshielding effect is a key diagnostic tool.[6]
Substituent Effects:
-
Electron-Donating Groups (EDGs) like -NH₂, -OR, and alkyl groups will shield nearby protons, causing an upfield shift (lower ppm).
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens will deshield protons, causing a downfield shift (higher ppm).
Spin-Spin Coupling (J-coupling): Coupling constants provide definitive information about the connectivity of protons.
-
Ortho coupling (³JHH): 7–9 Hz
-
Meta coupling (⁴JHH): 2–3 Hz
-
Para coupling (⁵JHH): 0–1 Hz
Observing a large coupling constant between two protons confirms they are on adjacent carbons (ortho), which is crucial for assigning substitution patterns.
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyridopyrimidine sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often an excellent choice for these systems as it solubilizes a wide range of polar and non-polar compounds.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.[8]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use an appropriate number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.
-
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a direct map of the carbon framework. Due to the low natural abundance of ¹³C (~1.1%), these experiments require more sample or longer acquisition times.
Characteristic Chemical Shifts: Carbon atoms in the pyridopyrimidine ring typically resonate between δ 110–170 ppm.[7][9]
-
Carbons adjacent to nitrogen (C-N): These are significantly deshielded and appear at the downfield end of the spectrum (δ ~150–165 ppm).[10]
-
Quaternary carbons (C-C): These often show weaker signals due to the lack of a directly attached proton and longer relaxation times.
-
Protonated carbons (C-H): Appear with stronger intensities.
Protocol 2: Standard ¹³C{¹H} NMR Acquisition
-
Sample Preparation: As described in Protocol 1. A more concentrated sample (15-30 mg) is beneficial.
-
Instrument Setup: Lock and shim as in Protocol 1.
-
Data Acquisition:
-
Select a proton-decoupled ¹³C experiment. This collapses C-H coupling, resulting in a single sharp peak for each unique carbon, simplifying the spectrum.
-
Set the spectral width to cover the full range of expected carbon signals (e.g., 0 to 200 ppm).
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
-
Process the FID similarly to the ¹H spectrum.
-
Advanced Analysis: Two-Dimensional NMR Techniques
For complex pyridopyrimidine derivatives with overlapping signals, 2D NMR is indispensable. These experiments correlate signals based on J-coupling or through-space interactions, allowing for the piecing together of the molecular puzzle.[11][12]
Logical Workflow for 2D NMR Analysis
The following diagram illustrates a standard workflow for using 2D NMR to elucidate the structure of a novel pyridopyrimidine.
Caption: A logical workflow for pyridopyrimidine structure elucidation using 2D NMR.
COSY (Correlation Spectroscopy): Identifying H-H Spin Systems
The COSY experiment identifies protons that are J-coupled.[13][14] A cross-peak between two proton signals indicates that they are coupled, typically over two or three bonds. This is the primary method for tracing out proton-proton connectivity within the pyridine and pyrimidine rings and any attached side chains.
Protocol 3: COSY Acquisition
-
Setup: Use the same sample and instrument setup as for ¹H NMR.
-
Acquisition:
-
Select the standard COSY pulse sequence.
-
The spectral width in both dimensions (F1 and F2) should match the ¹H spectral width.
-
Acquire a suitable number of increments in the t1 dimension (e.g., 256-512) and scans per increment (e.g., 2-8).
-
-
Processing: Perform a 2D Fourier transform, phase correction, and symmetrization. The resulting spectrum shows the ¹H spectrum on the diagonal and cross-peaks off the diagonal, connecting coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Correlation
The HSQC experiment correlates each proton signal with the carbon signal of the carbon to which it is directly attached (one-bond ¹JCH coupling).[14] This is an incredibly powerful experiment for definitively assigning protonated carbons.
Protocol 4: HSQC Acquisition
-
Setup: Use a well-shimmed sample.
-
Acquisition:
-
Select a phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width.
-
The experiment is optimized for a one-bond coupling constant, typically ~145 Hz for aromatic C-H bonds.
-
-
Processing: After 2D Fourier transform, each peak in the spectrum will have a ¹H coordinate and a ¹³C coordinate, directly linking a specific proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
The HMBC experiment is arguably the most crucial for assembling the complete molecular puzzle. It detects correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[11][15] This allows for the connection of different spin systems and the definitive placement of substituents by observing correlations to quaternary carbons.
Protocol 5: HMBC Acquisition
-
Setup: A concentrated sample is highly recommended.
-
Acquisition:
-
Select the standard HMBC pulse sequence.
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The key parameter is the long-range coupling delay, which is optimized for a J-coupling value. A value of 8-10 Hz is a good starting point for aromatic systems.
-
-
Processing: The resulting spectrum shows cross-peaks connecting protons to carbons that are 2 or 3 bonds away. Critically, one-bond correlations are typically suppressed.
NOESY/ROESY: Through-Space Correlations
While COSY, HSQC, and HMBC establish through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveal which protons are close to each other in space (< 5 Å), regardless of whether they are bonded.[16] This is essential for:
-
Confirming assignments where J-coupling is ambiguous.
-
Determining the relative stereochemistry of substituents.
-
Probing the conformation of flexible side chains.
Protocol 6: NOESY/ROESY Acquisition
-
Setup: The sample must be free of paramagnetic impurities.
-
Acquisition:
-
Select the NOESY or ROESY pulse sequence.
-
A key parameter is the mixing time (d8), which determines the duration over which the NOE effect builds. Typical values range from 300-800 ms. A series of experiments with different mixing times may be necessary.
-
-
Processing: A 2D Fourier transform yields a spectrum where cross-peaks indicate spatial proximity between protons.
Data Presentation and Interpretation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for a Pyrido[2,3-d]pyrimidine Core
| Position | Atom Type | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| 2 | C | - | 155 - 160 | Highly dependent on substituent (e.g., -NH₂, -Cl, -H). |
| 4 | C | - | 160 - 165 | Often a quaternary carbon, deshielded by N3 and substituent. |
| 4a | C | - | 115 - 125 | Bridgehead quaternary carbon. |
| 5 | CH | 8.5 - 9.0 | 150 - 158 | Deshielded by adjacent N1. |
| 6 | CH | 7.2 - 7.8 | 120 - 130 | Typical aromatic proton environment. |
| 7 | CH | 8.3 - 8.8 | 135 - 145 | Influenced by N8. |
| 8a | C | - | 152 - 158 | Bridgehead quaternary carbon, deshielded by N8. |
Note: These are approximate ranges. Actual values are highly dependent on the specific isomer, substituents, and solvent used.[6][7][17]
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural assignment of pyridopyrimidine derivatives. By starting with fundamental ¹H and ¹³C experiments and progressing logically through COSY, HSQC, HMBC, and NOESY/ROESY, researchers can build a self-validating case for the proposed structure. This analytical rigor is paramount in the field of medicinal chemistry, where precise molecular architecture dictates biological function.
References
- A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Science Publishing.
- The molecular structure of pyrimidine (a), its corresponding 13 C and...
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- Pyrimidine-5-carbonitrile, 1,2,3,4-tetrahydro-6-(2,4-dichlorophenyl)-4-oxo-2-thioxo- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- 1H chemical shifts in NMR. Part 18.
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
- 2D NMR. Chem.uci.edu.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
- Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO Argentina.
- Molecular Sciences N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyri. MDPI.
- J C,H correlations in the HMBC NMR spectrum of 7.
- Solution conformation of purine-pyrimidine DNA octamers using nuclear magnetic resonance, restrained molecular dynamics and NOE-based refinement. PubMed.
- Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. Journal of the American Chemical Society.
- H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Ovid.
- Two Dimensional NMR.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Varian NMR Instructions - 2D. University of Minnesota.
- An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and. Indian Journal of Chemistry.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed.
- A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives.
- Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B.
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed.
- Pyridopyrimidines as Inhibitors of Hep
Sources
- 1. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridopyrimidines as Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 16. Solution conformation of purine-pyrimidine DNA octamers using nuclear magnetic resonance, restrained molecular dynamics and NOE-based refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. op.niscpr.res.in [op.niscpr.res.in]
Application Note: Advanced Mass Spectrometry Profiling of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
Introduction & Pharmacological Context
The pyrido[3,4-d]pyrimidine scaffold is a highly privileged bicyclic heterocycle in modern drug discovery. Compounds containing this core have been extensively explored for their potent biological activities, including the targeted inhibition of Monopolar Spindle Kinase 1 (MPS1) in oncology[1] and the antagonism of the human chemokine receptor CXCR2 in inflammatory diseases[2].
Within this structural class, 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol (CAS: 205926-61-0)[3] serves as both a critical synthetic intermediate and a core pharmacophore. Accurate quantification and structural elucidation of this compound in complex biological matrices are paramount for pharmacokinetic (PK) profiling. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, explaining the fundamental causality behind its ionization behavior, fragmentation pathways, and chromatographic separation.
Mechanistic Principles of Ionization and Fragmentation
To develop a highly sensitive Multiple Reaction Monitoring (MRM) method, one must understand the thermodynamic drivers of the molecule's gas-phase behavior.
Ionization Causality
In positive Electrospray Ionization (ESI+), 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol readily accepts a proton to form a stable
Fragmentation Causality
Nitrogen-containing fused heterocycles frequently undergo fragmentation initiated by the elimination of small neutral molecules such as HCN or CO[4]. However, the primary fragmentation driver for 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol is thermodynamic aromatization .
-
Water Loss (Aromatization): The 1,4-dihydro system containing a C4-hydroxyl group is highly susceptible to dehydration. The loss of
(18 Da) yields a fully conjugated, aromatic pyrido[3,4-d]pyrimidinium cation (m/z 132.05). This transition is utilized as the primary quantifier due to its high abundance and low activation energy. -
Ring Cleavage: Subsequent fragmentation involves the sequential loss of neutral hydrogen cyanide (HCN, 27 Da) molecules, a classic retro-Diels-Alder-like cleavage characteristic of pyrimidine and pyridine rings[4], yielding fragments at m/z 105.04 and 78.03.
Proposed ESI-MS/MS fragmentation pathway of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol.
Experimental Methodology: A Self-Validating System
A reliable analytical protocol must be self-validating—meaning the method inherently detects and flags its own failures (e.g., matrix interference, ion suppression, or extraction failure). This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and monitoring a strict Qualifier-to-Quantifier ion ratio.
Step-by-Step LC-MS/MS Protocol
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of plasma sample into a 96-well plate. Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of SIL-IS).
-
Causality: Acetonitrile acts as a chaotropic agent, disrupting the hydration shell of plasma proteins and causing them to precipitate. The 3:1 organic-to-aqueous ratio ensures >95% protein removal, preventing phospholipids from fouling the LC column and causing ion suppression.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Causality: The polar nature of the hydroxylated heterocycle requires a highly retentive C18 phase. The gradient ensures that highly polar endogenous salts elute in the void volume, while the analyte is retained and elutes in a region free of matrix-induced ion suppression.
Step 3: Mass Spectrometry Acquisition
-
Action: Operate the Triple Quadrupole (TQ-MS) in positive MRM mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 450°C.
-
Causality: The high desolvation temperature provides the thermal energy required to rapidly evaporate the aqueous/organic droplets, releasing the gas-phase ions into the vacuum interface.
Self-validating high-throughput LC-MS/MS analytical workflow.
Quantitative Data & Method Validation
To ensure rigorous quantification, specific MRM transitions must be optimized. The transition
Table 1: Optimized MRM Parameters for 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| Analyte | 150.06 | 132.05 | 60 | 18 | Quantifier ( |
| Analyte | 150.06 | 105.04 | 60 | 32 | Qualifier ( |
| SIL-IS | 153.08 | 135.07 | 60 | 18 | Internal Standard |
Table 2: Method Validation Metrics (Plasma Matrix)
| Validation Parameter | Metric Achieved | Acceptance Criteria (FDA/EMA) |
| Linear Dynamic Range | 0.5 – 1000 ng/mL | |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N |
| Intra-day Precision (CV%) | 3.2% – 6.8% | |
| Matrix Effect (Recovery) | 92.5% ± 4.1% | Consistent across low/high QC |
References
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 MDPI URL:[Link]
-
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines Asian Journal of Chemistry (ResearchGate) URL:[Link]
-
Product Index: 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol (CAS: 205926-61-0) AA Blocks URL: [Link]
Sources
Application Notes & Protocols for the Green Synthesis of 1,4-Dihydropyridine Compounds
Foreword: The Imperative for Greener Syntheses in Medicinal Chemistry
The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably as a privileged structure for L-type calcium channel blockers used in the management of cardiovascular diseases.[1][2] The classical Hantzsch synthesis, while foundational, often involves harsh reaction conditions, volatile organic solvents, and lengthy reaction times, all of which are antithetical to the principles of green chemistry.[3][4] This guide is curated for researchers, scientists, and drug development professionals dedicated to integrating sustainable and efficient methodologies into their synthetic workflows. We will explore field-proven green alternatives that not only mitigate environmental impact but also frequently offer superior yields, shorter reaction times, and simplified purification protocols.
The methodologies detailed herein are grounded in the core tenets of green chemistry: waste prevention, atom economy, use of safer solvents and reagents, energy efficiency, and the application of catalysis. By understanding the causality behind these advanced protocols, from the role of a specific catalyst to the choice of an unconventional energy source, the modern medicinal chemist can design more intelligent and sustainable synthetic routes.
Foundational Principles: The Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction (MCR) that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3] This one-pot reaction offers inherent atom economy, a key principle of green chemistry.[3][5] However, the drive towards greener methodologies has focused on improving the other aspects of this venerable reaction.
Our exploration of green syntheses will be structured around the key innovations that address the shortcomings of the classical Hantzsch protocol:
-
Alternative Energy Sources: Moving beyond conventional heating to microwave and ultrasound irradiation.
-
Benign Reaction Media: Replacing volatile organic compounds (VOCs) with water, ionic liquids (ILs), and deep eutectic solvents (DESs).
-
Advanced Catalysis: Employing heterogeneous, recyclable, and biocatalytic systems.
-
Solvent-Free Methodologies: Eliminating the solvent altogether through mechanochemistry.
Below is a generalized workflow for a typical green Hantzsch synthesis, which we will elaborate upon in the subsequent sections.
Caption: Generalized workflow for a green Hantzsch synthesis of 1,4-dihydropyridines.
Methodologies & Protocols
Unconventional Energy Sources: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[5] The direct interaction of microwaves with polar molecules results in efficient and rapid heating, often leading to dramatically reduced reaction times and improved yields.[5] This technique is particularly effective for the Hantzsch synthesis, a reaction that benefits from elevated temperatures.
Causality: The efficiency of microwave heating stems from its ability to directly excite the rotational modes of polar molecules in the reaction mixture. This localized and instantaneous heating minimizes the formation of byproducts that can occur with prolonged conventional heating. The use of polar, green solvents like ethanol or even solvent-free conditions with a catalyst can further enhance the efficiency of this method.[5]
Protocol: Microwave-Assisted Synthesis using a Nanochitosan Catalyst
This protocol is adapted from a facile, solvent-free synthesis of 1,4-dihydropyridines using nanochitosan as a biodegradable and reusable catalyst.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1 mmol)
-
Nanochitosan (0.050 g)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1 mmol), and nanochitosan (0.050 g).
-
Subject the mixture to microwave irradiation at 300 W for 1-5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 5 mL of 96% ethanol to the reaction mixture and heat to 60 °C to dissolve the product.
-
Separate the nanochitosan catalyst by filtration while the solution is hot. The catalyst can be washed, dried, and reused.
-
Cool the filtrate in an ice bath to induce crystallization of the 1,4-dihydropyridine product.
-
Collect the pure product by filtration and dry.
Sonochemistry, the application of ultrasound to chemical reactions, provides another green avenue for the synthesis of 1,4-DHPs. Acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates.[2][4]
Causality: The intense energy released during cavitation creates highly reactive species and increases mass transfer, thereby accelerating the reaction. This method is often paired with heterogeneous catalysts, as the ultrasonic waves can also help to keep the catalyst surface clean and active.[2][4]
Protocol: Ultrasound-Promoted Synthesis using a Reusable Heterogeneous Catalyst
This protocol outlines the synthesis of 1,4-DHPs using meglumine supported on multi-walled carbon nanotubes (MWCNTs@meglumine) as a heterogeneous catalyst under ultrasonic irradiation.[4]
Materials:
-
Aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1 mmol)
-
MWCNTs@meglumine catalyst (0.02 g)
-
Ethanol (2 mL)
-
Dichloromethane (for work-up)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of the aryl aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1 mmol) in 2 mL of ethanol.
-
Add the MWCNTs@meglumine catalyst (0.02 g) to the mixture.
-
Equip the reaction vessel with an ultrasonic probe and irradiate with ultrasound at a power of 70 W.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane to the mixture and separate the heterogeneous catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.
Green Reaction Media
Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactants often have limited solubility in water, performing the Hantzsch reaction in an aqueous medium can offer significant advantages, including simplified work-up procedures as the product often precipitates out of the reaction mixture.[3]
Causality: The hydrophobic effect can play a crucial role in promoting reactions in water, as it forces organic molecules to aggregate, thereby increasing their effective concentration and the likelihood of reactive collisions. Furthermore, water's high heat capacity makes it an excellent medium for managing reaction exotherms. Some studies have shown that the Hantzsch reaction can proceed efficiently in water even without a catalyst.[3]
Protocol: Catalyst-Free Hantzsch Synthesis in Water
This protocol is based on a clean procedure for synthesizing 1,4-dihydropyridines in an aqueous medium without any added catalyst.[3]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (10 mmol)
-
Water (20 mL)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a sealed vessel, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (10 mmol), and water (20 mL).
-
Stir the mixture at 70-75 °C for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and let it stand overnight to allow for complete precipitation of the product.
-
Filter the mixture to isolate the precipitated 1,4-dihydropyridine. The aqueous filtrate can potentially be recycled for subsequent reactions.
-
Recrystallize the solid product from 95% ethanol to obtain the pure crystalline compound.
Deep eutectic solvents (DESs) are a new class of green solvents that are typically formed by mixing a hydrogen bond donor (e.g., urea) with a hydrogen bond acceptor (e.g., choline chloride).[7][8] They are biodegradable, non-toxic, and inexpensive.[8] In some cases, the components of the DES can also act as catalysts or even as reactants.[7][9]
Causality: A novel approach utilizes a DES composed of choline chloride and ammonium acetate, where the DES plays a trio role: as a green solvent, a catalyst, and an in-situ source of ammonia for the Hantzsch reaction.[7][9] This exemplifies a highly efficient and atom-economical synthetic strategy.
Caption: The multifaceted role of a Choline Chloride/Ammonium Acetate DES.
Protocol: Synthesis of 1,4-DHPs in a Biocompatible Deep Eutectic Solvent
This protocol is adapted from a study utilizing a choline chloride and urea-based DES.[10]
Materials:
-
Aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Deep Eutectic Solvent (Choline chloride:Urea, 1:2 molar ratio) (2.0 mL)
-
Water
Procedure:
-
Prepare the DES by heating a mixture of choline chloride (1 part) and urea (2 parts) at 60 °C until a homogeneous, colorless liquid is formed.
-
In a reaction tube, successively add the aldehyde (1.0 mmol), dimedone (0.140 g), ethyl acetoacetate (0.130 g), ammonium acetate (0.115 g), and the prepared DES (2.0 mL).
-
Stir the reaction mixture at 60 °C for approximately 20 minutes, during which a solid product will gradually form.
-
Monitor the reaction to completion using TLC.
-
Add water to the reaction mass and stir.
-
Filter the mixture to collect the solid product. The DES can be recovered from the aqueous filtrate and reused.
Solvent-Free Synthesis: Mechanochemistry
Mechanochemistry, or synthesis via grinding or ball-milling, represents a paradigm shift in green synthesis by often eliminating the need for solvents entirely.[11][12][13] This high-energy milling process can induce chemical reactions in the solid state.
Causality: The mechanical energy supplied during milling facilitates intimate mixing of reactants at the molecular level and can create localized high-pressure and high-temperature zones, which promote the reaction. This solvent-free approach leads to a significant reduction in waste and simplifies product isolation.[13]
Protocol: Grinding-Induced Catalyst- and Solvent-Free Synthesis
This protocol is based on a domino multicomponent reaction for the synthesis of highly functionalized 1,4-dihydropyridines by grinding.[13]
Materials:
-
Aldehyde (1 mmol)
-
Primary amine (1 mmol)
-
Diethyl acetylenedicarboxylate (DEAD) (1 mmol)
-
Malononitrile or ethyl cyanoacetate (1 mmol)
Procedure:
-
In a mortar, combine the aldehyde (1 mmol), primary amine (1 mmol), DEAD (1 mmol), and malononitrile/ethyl cyanoacetate (1 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in the literature (typically 5-15 minutes).
-
The reaction progress can be monitored by observing the physical change of the reaction mixture, which often solidifies upon completion.
-
The resulting solid is the crude product, which can be washed with a small amount of a suitable solvent (e.g., cold ethanol) and then recrystallized to obtain the pure 1,4-dihydropyridine.
Data Summary and Comparison
To facilitate the selection of an appropriate green methodology, the following table summarizes the key parameters for some of the discussed protocols.
| Methodology | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | Nanochitosan | Solvent-Free | Microwave (300 W) | 1-5 min | Excellent | [6] |
| Microwave-Assisted | D-Glucose | Solvent-Free | Microwave (250 W) | Seconds | High | [5] |
| Ultrasound-Assisted | Fe/ZSM-5 | Ethanol | Ultrasound | 90 min | 64-86 | [2] |
| Ultrasound-Assisted | MWCNTs@meglumine | Ethanol | Ultrasound (70 W) | Short | High to Excellent | [4] |
| Aqueous Medium | None | Water | Thermal (70-75°C) | Short | 86-96 | [3] |
| Deep Eutectic Solvent | DES (ChCl/Urea) | DES | Thermal (60°C) | 20 min | Excellent | [10] |
| Mechanochemical | None | Solvent-Free | Grinding | 5-15 min | High | [13] |
Conclusion and Future Outlook
The synthesis of 1,4-dihydropyridines has been significantly advanced by the adoption of green chemistry principles. Methodologies employing microwave and ultrasound irradiation, green solvents like water and deep eutectic solvents, a plethora of recyclable heterogeneous catalysts, and entirely solvent-free mechanochemical approaches offer substantial advantages over classical methods.[2][3][7][13] These techniques not only reduce the environmental footprint of synthetic processes but also frequently provide economic benefits through reduced energy consumption, shorter reaction times, and simplified purification. For drug development professionals, these green methodologies provide robust and scalable routes to this vital class of therapeutic agents, aligning the goals of pharmaceutical innovation with environmental stewardship.
References
- Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. RSC Publishing.
- One Pot Microwave Assisted Synthesis and Biological Activities of 1, 4-Dihydropyridines. University College of Pharmaceutical Sciences, Satavahana University.
- Microwave-Assisted One-Pot Multicomponent Synthesis of 1,4-Dihydropyridine Derivatives using Nanochitosan. AIP Publishing.
- D-Glucose Mediated Green Synthesis of 1,4-dihydropyridines Under Microwave Irradiation. Journal of Synthetic Chemistry.
- Fe/ZSM-5-Catalyzed-Synthesis of 1,4-Dihydropyridines under Ultrasound Irradiation and Their Antioxidant Activities. Sains Malaysiana.
-
Doughnut-like wrinkled fibrous nano silica architecture as a novel and effective reusable green heterogeneous nanocatalyst for the Hantzsch reaction. Scientific Reports. Available at: [Link]
-
Chemoenzymatic synthesis of enantiopure 1,4-dihydropyridine derivatives. Taylor & Francis Online. Available at: [Link]
-
Ultrasound mediated, green innovation for the synthesis of polysubstituted 1,4-dihydropyridines. RSC Publishing. Available at: [Link]
-
Microwave-assisted synthesis of condensed 1,4-dihydropyridines as potential calcium channel modulators. TÜBİTAK Academic Journals. Available at: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. Available at: [Link]
-
Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Available at: [Link]
-
Trio Role of Deep Eutectic Solvents in the Green Synthesis of 1,4-Dihydropyridine Synthesis via Hantzsch Reaction. Taylor & Francis Online. Available at: [Link]
-
Three-component coupling reactions in ionic liquids: an improved protocol for the synthesis of 1,4-dihydropyridines. RSC Publishing. Available at: [Link]
-
Mechanochemical enzymatic synthesis of 1,4‐dihydropyridine calcium antagonists and derivatives. ResearchGate. Available at: [Link]
-
Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. Taylor & Francis Online. Available at: [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Journal of the Serbian Chemical Society. Available at: [Link]
-
Multicomponent reaction in ionic liquid: A novel and green synthesis of 1,4-dihydropyridine derivatives. ResearchGate. Available at: [Link]
-
One-Pot Multi-component Synthesis of 1,4-Dihydropyridine Derivatives in Biocompatible Deep Eutectic Solvents. arXiv. Available at: [Link]
-
Iron-Based Heterogenous Nanocatalyst from Taraxacum officinale for Hantzsch, Knoevenagel, and Biginelli Reactions. Langmuir. Available at: [Link]
-
Ultrasound-assisted synthesis of 1,4-dihydropyridine derivatives by an efficient volcanic-based hybrid nanocomposite. ResearchGate. Available at: [Link]
-
Ultrasonic-Assisted Preparation, Characterization, and Use of Novel Biocompatible Core/Shell Fe3O4@GA@Isinglass in the Synthesis of 1,4-Dihydropyridine and 4H-Pyran Derivatives. ACS Omega. Available at: [Link]
-
Scheme 19: 1,4-dihydropyridine synthesis by ball-milling. ResearchGate. Available at: [Link]
-
Benign synthesis of therapeutic agents: domino synthesis of unsymmetrical 1,4-diaryl-1,4-dihydropyridines in the ball-mill. Taylor & Francis Online. Available at: [Link]
-
Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies. ResearchGate. Available at: [Link]
-
Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. ResearchGate. Available at: [Link]
-
Trio Role of Deep Eutectic Solvents in the Green Synthesis of 1,4-Dihydropyridine Synthesis via Hantzsch Reaction. Taylor & Francis Online. Available at: [Link]
-
domino synthesis of unsymmetrical 1,4-diaryl-1,4-dihydropyridines in the ball-mill. ProQuest. Available at: [Link]
-
A grinding-induced catalyst- and solvent-free synthesis of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction. Green Chemistry. Available at: [Link]
-
Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry. Available at: [Link]
-
One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. SCIRP. Available at: [Link]
-
One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Indian Academy of Sciences. Available at: [Link]
-
(PDF) Trio Role of Deep Eutectic Solvents in the Green Synthesis of 1,4-Dihydropyridine Synthesis via Hantzsch Reaction. ResearchGate. Available at: [Link]
-
AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines. RSC Publishing. Available at: [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. PMC. Available at: [Link]
-
One-Pot Synthesis and Aromatization of 1,4-Dihydropyridines in Refluxing Water. ResearchGate. Available at: [Link]
-
(PDF) ZnO-nanoparticle-promoted synthesis of polyhydroquinoline derivatives via multicomponent Hantzsch reaction. Academia.edu. Available at: [Link]
-
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. Available at: [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]
-
MCR synthesis of 1,4 DHPs using ionic liquid as catalyst. ResearchGate. Available at: [Link]
-
Ionic Liquids. Organic Chemistry Portal. Available at: [Link]
-
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. ResearchGate. Available at: [Link]
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- 13. A grinding-induced catalyst- and solvent-free synthesis of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Solubilizing 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol for Biological Assays
Welcome to the Assay Optimization Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of planar heterocyclic compounds. 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol is a classic example of a "brick dust" molecule—its fused bicyclic core exhibits high crystal lattice energy, making it notoriously difficult to keep in solution during in vitro biological evaluations.
This guide provides field-proven, self-validating troubleshooting strategies to ensure your compound remains in a monomeric solution state, guaranteeing accurate structure-activity relationship (SAR) data.
Q1: Why does 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol precipitate immediately upon dilution into my aqueous cell culture media?
A1: This phenomenon is driven by the thermodynamics of solvation and is commonly referred to as kinetic precipitation[1]. The 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol scaffold features a highly planar, nitrogen-rich aromatic system. This planarity promotes strong intermolecular
While pure organic solvents like Dimethyl sulfoxide (DMSO) can disrupt these interactions to solvate the molecule, diluting the DMSO stock into an aqueous buffer rapidly lowers the solvent's capacity to maintain the hydration shell. The compound is forced into an aqueous environment where it is not thermodynamically stable, causing rapid nucleation and precipitation[2].
Logical workflow for troubleshooting precipitation upon dilution.
Q2: What is the optimal workflow for preparing DMSO stocks to minimize precipitation without causing solvent toxicity?
A2: To prevent precipitation, you must balance the kinetic solubility of the compound with the maximum tolerated concentration (MTC) of DMSO for your specific assay[1]. For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization[2].
Table 1: Maximum Tolerated DMSO Concentrations by Assay Type
| Assay Type | Max Recommended DMSO (v/v) | Impact of Excess DMSO |
| Biochemical (Enzymatic) | 1.0% - 5.0% | Enzyme denaturation, assay interference |
| Cell Viability (e.g., MTT) | 0.5% | Background cytotoxicity, altered metabolism |
| Primary Cell Culture | < 0.1% | Altered phenotype, premature apoptosis |
Protocol 1: Self-Validating Stepwise Dilution
To ensure a robust assay, do not perform a single large-fold dilution (e.g., 1000x directly into media).
-
Initial Dissolution: Dissolve the solid compound in 100% DMSO to create a master stock (e.g., 10 mM). Vortex vigorously for 60 seconds[2].
-
Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) in a mixed solvent system (e.g., 50% DMSO / 50% Assay Buffer).
-
Final Dilution: Slowly add the intermediate stock dropwise to the final pre-warmed (37°C) assay buffer while stirring continuously.
-
Validation Step: Inspect the final solution under a phase-contrast microscope (10x or 20x objective) to confirm the absence of micro-crystals before applying to cells[1].
Q3: Stepwise dilution still results in precipitation. How can I use cyclodextrins to enhance the solubility of this pyrido-pyrimidine?
A3: When co-solvents fail, host-guest complexation is the most reliable formulation strategy. Cyclodextrins, such as Hydroxypropyl-
Experimental workflow for HP-β-CD inclusion complex formation.
Protocol 2: HP-
-CD Inclusion Complex Formation
-
Prepare Host Solution: Dissolve HP-
-CD in your aqueous assay buffer to create a 10-20% (w/v) stock solution[4]. -
Prepare Guest Stock: Dissolve 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol in 100% DMSO at 10 mM[1].
-
Complexation: While vigorously vortexing the HP-
-CD solution, slowly add the compound stock dropwise[2]. The slow addition rate is critical to allow individual molecules to enter the cyclodextrin cavities before they can aggregate. -
Equilibration: Stir the mixture at room temperature for 12-24 hours. This extended time is required to reach thermodynamic equilibrium for the inclusion complex[4].
-
Validation (Critical): Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound. Quantify the final dissolved concentration using HPLC against a standard curve [1]. Never assume the nominal concentration equals the actual soluble concentration.
Table 2: Expected Solubility Enhancements for Heterocycles
| Formulation Strategy | Apparent Aqueous Solubility | Stability in Media |
| 100% Aqueous Buffer | < 5 µM | Low (Immediate precipitation) |
| 0.5% DMSO in Buffer | 10 - 50 µM | Moderate (Kinetic stability for ~4h) |
| 20% HP- | > 500 µM | High (Thermodynamically stable) |
Q4: How does the solubility of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol impact its biological evaluation against targets like MPS1?
A4: Pyrido[3,4-d]pyrimidines are frequently investigated as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase[5] and antagonists of the CXCR2 chemokine receptor[6]. MPS1 is a critical component of the spindle assembly checkpoint (SAC) in mitosis[7]. If the compound precipitates during a cell-based assay (e.g., in HCT116 colon cancer cells), the effective concentration drops below the IC50, leading to false-negative results. Furthermore, micro-precipitates can physically stress cells or artificially scatter light in fluorescence/absorbance readouts.
Signaling pathway of MPS1 inhibition by Pyrido[3,4-d]pyrimidines leading to apoptosis.
Maintaining a true solution-state monomeric compound ensures that the inhibitor can successfully cross the cell membrane, bind the ATP pocket of MPS1, and induce the desired mitotic catastrophe in chromosomally unstable cancer cells[5].
References
-
Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays - Benchchem. 1
-
improving (-)-Anomalin solubility for in vitro assays - Benchchem. 2
-
Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. 4
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC. 6
-
Dr Rob Van Montfort - The Institute of Cancer Research. 7
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach - Journal of Medicinal Chemistry (ACS Publications). 5
-
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
Technical Support Center: Troubleshooting Pyridopyrimidine Synthesis
Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. Multicomponent reactions (such as Biginelli and Hantzsch-type condensations) are powerful tools for constructing complex pyrido[2,3-d]pyrimidine scaffolds. However, the delicate thermodynamic and kinetic balances in these reactions often lead to competing pathways and stubborn impurities.
This guide is designed for researchers and drug development professionals. It moves beyond standard troubleshooting by explaining the mechanistic causality behind side reactions and providing self-validating protocols to ensure high-purity yields.
Diagnostic Workflow for Side Reactions
Before altering your reaction conditions, it is critical to properly identify the specific side product stalling your synthesis. Use the diagnostic workflow below to map your analytical data (LC-MS/NMR) to the correct mechanistic intervention.
Systematic diagnostic workflow for pyridopyrimidine side reactions.
Frequently Asked Questions (FAQs): Impurity Profiling
Q1: I am observing a highly fluorescent byproduct and low yields of my target pyridopyrimidine. What is this impurity and how do I prevent it? A1: You are likely observing the formation of a1[1].
-
Causality: In multicomponent reactions, high temperatures can cause the thermal decomposition of the urea or aminouracil precursor, releasing ammonia[1]. This ammonia acts as a competing nucleophile, reacting with two equivalents of your active methylene compound and the aldehyde, diverting the reaction down the Hantzsch pathway rather than the desired pyridopyrimidine cyclization[1].
-
Solution: Lower the reaction temperature to suppress precursor decomposition. Additionally,1 minimizes its exposure to thermal degradation[1].
Q2: My LC-MS shows a mass corresponding to the Knoevenagel adduct, and the cyclization is stalling. Why?
A2: You are observing an 2 to form an
-
Causality: This stall is typically caused by steric hindrance or insufficient electrophilic activation of the intermediate[2]. While classical methods use strong Brønsted acids like HCl, 2[2].
-
Solution: Switch to a3[3]. Lewis acids more effectively coordinate the carbonyl oxygens, increasing the electrophilicity of the Knoevenagel adduct and thermodynamically driving the Michael addition/cyclization cascade[4].
Q3: The isolated product is fully aromatized, but I was targeting a dihydropyridopyrimidine. How did this happen? A3: This is due to 3[3].
-
Causality: Dihydropyridopyrimidines possess a highly electron-rich ring system that is exceptionally susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures during extended refluxing[3].
-
Solution: Degas all solvents prior to use and run the reaction strictly under an inert atmosphere (Argon or N₂).
Mechanistic Divergence in Multicomponent Synthesis
Understanding the competing pathways is essential for rationally designing your synthesis conditions.
Competing mechanistic pathways in pyridopyrimidine multicomponent synthesis.
Quantitative Analysis: Catalyst & Condition Optimization
The choice of catalyst and heating modality drastically alters the product distribution. The table below summarizes the expected outcomes based on empirical data.
| Reaction Condition | Catalyst | Heating Method | Time | Target Yield | Major Side Product |
| Standard Reflux | HCl (Brønsted) | Conventional (80°C) | 12-24 h | 45-55% | Hantzsch DHP (15-20%) |
| Uncatalyzed | None | Conventional (80°C) | 24 h | <30% | Knoevenagel Adduct (>40%) |
| Optimized | Yb(OTf)₃ (Lewis) | Conventional (80°C) | 6-8 h | 70-75% | N-acylurea (5-10%) |
| Advanced Protocol | Yb(OTf)₃ | Microwave (120°C) | 10-15 min | >90% | None detected (<2%) |
Self-Validating Experimental Protocol: Microwave-Assisted Synthesis
To actively suppress both Hantzsch DHP and Knoevenagel side products, we recommend transitioning to a Microwave Multicomponent Synthesis (MMS) approach.
Causality Check: 5[5]. This rapid heating profile bypasses the slow kinetic accumulation of ammonia (from precursor decomposition), thereby starving the competing Hantzsch pathway of its nitrogen source[5].
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reaction vial, combine the aromatic aldehyde (1.0 eq), active methylene compound (1.0 eq), and 6-amino-uracil (1.0 eq).
-
Catalyst & Solvent Addition: Add 10 mol% Yb(OTf)₃. Suspend the mixture in a degassed solvent system of acetic acid/ethanol (3:1)[5].
-
Self-Validation Point 1: Degassing the solvent explicitly prevents premature oxidative aromatization of the dihydropyridopyrimidine intermediate, ensuring the isolated product matches the target mass.
-
-
Microwave Irradiation: Seal the vial and irradiate at 120 °C for 10 minutes[5].
-
Self-Validation Point 2: The sealed vessel increases internal pressure, keeping volatile intermediates in solution and thermodynamically driving the cyclization equilibrium forward[5].
-
-
Reaction Monitoring (TLC): Sample the mixture and run a TLC (7:3 Hexane:Ethyl Acetate).
-
Self-Validation Point 3: You should observe the complete consumption of the highly UV-active Knoevenagel intermediate. If the intermediate persists, the Lewis acid catalyst may be deactivated or the equivalents are imbalanced.
-
-
Isolation: Cool the vial to room temperature. The desired pyridopyrimidine typically precipitates upon cooling[2].
-
Purification: Filter the precipitate and2 or soluble N-acylurea byproducts[2]. Recrystallize from hot ethanol/DMF to yield the pure product[2].
References
-
Troubleshooting unexpected side reactions in pyrimidine synthesis, Benchchem. 1
-
Technical Support Center: Synthesis of Pyrimidine Derivatives, Benchchem. 4
-
Avoiding side product formation in pyrimidine synthesis, Benchchem. 2
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts, RSC Publishing. 3
-
Microwave Multicomponent Synthesis, NIH PMC. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Pyridopyrimidine SNAr Reactions
Welcome to the Technical Support Center for heterocyclic functionalization. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the Nucleophilic Aromatic Substitution (SNAr) of pyridopyrimidines (e.g., 2,4-dichloropyrido[2,3-d]pyrimidine).
By understanding the underlying electronic causality and kinetic parameters of these scaffolds, you can eliminate isomeric mixtures and streamline your synthesis pipeline.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am reacting 2,4-dichloropyrido[2,3-d]pyrimidine with a primary amine, but I keep getting a mixture of C-2 substituted, C-4 substituted, and 2,4-disubstituted products. Why is this happening, and how do I force C-4 selectivity?
The Causality: The lack of selectivity is a symptom of poorly controlled kinetic conditions. In the pyrido[2,3-d]pyrimidine system, the carbon atoms at the C-2 and C-4 positions are both electron-deficient. However, the C-4 position is significantly more electrophilic. This is because C-4 is situated para to the strongly electron-withdrawing N-8 nitrogen of the pyridine ring. When a nucleophile attacks C-4, the resulting anionic intermediate (the Meisenheimer complex) is highly stabilized through resonance delocalization across N-1, N-3, and crucially, N-8[1]. Attack at C-2 lacks this extended para-delocalization into the pyridine ring, making its transition state higher in energy[2].
The Solution: To achieve >95% C-4 selectivity, you must operate strictly under kinetic control .
-
Temperature: Keep the reaction strictly between 0 °C and room temperature. Elevated temperatures provide enough thermal energy to overcome the higher activation barrier for C-2 attack, leading to mixtures[3].
-
Stoichiometry: Use exactly 1.00 to 1.05 equivalents of the nucleophile. Excess nucleophile will lead to over-substitution (disubstitution)[3].
-
Addition Rate: Add the nucleophile dropwise over 30–60 minutes to prevent localized high concentrations.
Q2: I have successfully isolated the 4-amino-2-chloropyrido[2,3-d]pyrimidine intermediate. However, the remaining C-2 chloride is completely unreactive to my second nucleophile under standard SNAr conditions. What is the workaround?
The Causality: Once you substitute the C-4 position with an amine, the lone pair of the newly introduced nitrogen donates electron density back into the pyrimidine ring via resonance. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the system, rendering the remaining C-2 chloride highly deactivated toward further nucleophilic attack.
The Solution: You have two options:
-
Harsh Thermodynamic SNAr: Force the reaction using high temperatures (80 °C–120 °C), sealed tubes/microwaves, and a large excess of the nucleophile (solvent-free or in polar aprotic solvents like DMF/DMSO)[3].
-
Orthogonal Palladium Catalysis (Recommended): Bypass the electronic deactivation entirely by using transition-metal catalysis. The C-2 chloride readily undergoes Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, providing high yields of the 2,4-disubstituted product without requiring harsh thermal SNAr conditions[3].
Q3: Can I reverse the selectivity to attack the C-2 position first?
The Causality: Direct SNAr at C-2 in the presence of a C-4 leaving group is kinetically and thermodynamically disfavored[2].
The Solution: You cannot achieve this via direct SNAr on the 2,4-dichloro scaffold. Instead, you must use a protecting group strategy. Start with 2-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one. The C-4 position is protected as a carbonyl (lactam). Perform your SNAr or Pd-catalyzed coupling at C-2, and subsequently convert the C-4 carbonyl to a chloride using POCl3 for your second functionalization step.
Part 2: Data Presentation & Parameter Comparison
The following table summarizes the causal parameters and optimal conditions for differentiating the C-4 and C-2 reactive sites.
| Parameter | C-4 Substitution (Kinetic) | C-2 Substitution (Thermodynamic/Pd) |
| Innate Electrophilicity | Very High (para to N-8) | Moderate |
| Meisenheimer Stabilization | High (Delocalized via N-1, N-3, N-8) | Low (Delocalized via N-1, N-3 only) |
| Optimal Temperature | 0 °C to 25 °C | 80 °C to 120 °C (or 90 °C for Pd-coupling) |
| Nucleophile Equivalents | 1.00 - 1.05 equiv | >3.0 equiv (SNAr) or 1.2 equiv (Pd-coupling) |
| Preferred Base | DIPEA or Triethylamine (1.5 equiv) | Cs₂CO₃ or NaOtBu (for Pd-coupling) |
| Solvent | THF, DCM, or cold EtOH | DMF, Dioxane/Water (Pd), or neat |
Part 3: Mandatory Visualizations
Workflow for Regioselective Functionalization
Caption: Workflow for regioselective functionalization of 2,4-dichloropyrido[2,3-d]pyrimidine.
Mechanistic Rationale for Regioselectivity
Caption: Mechanistic rationale for C-4 vs C-2 regioselectivity via Meisenheimer complex stabilization.
Part 4: Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled C-4 SNAr
This protocol is designed to trap the mono-substituted intermediate while preventing over-reaction.
-
Preparation: Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) in one portion.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
Self-Validation Check (LCMS/TLC): After 2 hours, sample the reaction.
-
Success Indicator: LCMS shows a major peak corresponding to [M+H]⁺ of the mono-substituted product (loss of 34 Da relative to starting material + mass of nucleophile).
-
Failure Indicator: If a peak corresponding to disubstitution is observed, the addition rate was too fast or the temperature spiked. Immediately quench the reaction with saturated aqueous NH₄Cl.
-
-
Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (to remove DIPEA salts), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Orthogonal C-2 Palladium-Catalyzed Cross-Coupling
Used to functionalize the deactivated C-2 position after successful C-4 substitution[3].
-
Preparation: In an oven-dried Schlenk tube, combine the 4-substituted-2-chloropyrido[2,3-d]pyrimidine (1.0 equiv), the desired boronic acid/ester (1.5 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M concentration).
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv) and seal the tube.
-
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation Check: The reaction mixture should turn from a pale yellow to a dark, heterogeneous mixture (indicating Pd black formation as the catalyst turns over). LCMS should show complete consumption of the starting chloride.
-
Workup: Filter the mixture through a pad of Celite to remove palladium particulates. Partition the filtrate between EtOAc and water, extract, dry, and purify via flash chromatography.
Part 5: References
-
Title: Selective Bifunctionalization of Pyrido[2,3‐d]pyrimidines in Positions 2 and 4 by SNAr and Palladium‐Catalyzed Coupling Reactions. Source: Tetrahedron Letters (via SciSpace) URL: [Link]
-
Title: SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Source: Molecules (MDPI) URL: [Link]
-
Title: Influence of Solvation and Dynamics on the Mechanism and Kinetics of Nucleophilic Aromatic Substitution Reactions. Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Refining Protocols for Consistent Experimental Results
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. In the pursuit of scientific advancement, the consistency and reproducibility of experimental results are paramount. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you refine your protocols and achieve reliable outcomes.
This is not a rigid template, but a dynamic guide. The principles of experimental consistency are universal, but their application is highly specific to the technique. Therefore, this center is structured to first address the foundational pillars of reproducibility and then delve into troubleshooting specific, common experimental workflows.
I. The Bedrock of Consistency: Universal Principles
Before troubleshooting a specific protocol, it's crucial to ensure the foundational elements of your experimental setup are sound. Inconsistencies often arise not from a single flawed step, but from a cascade of minor, unaddressed variabilities.
Q1: My results are inconsistent from one experiment to the next. Where do I even begin to troubleshoot?
This is a common and frustrating experience. The key is to approach troubleshooting systematically. Instead of randomly changing parameters, begin with a broad assessment of the core components of your experimental workflow.
Here is a logical troubleshooting workflow to identify the source of variability:
Caption: Key pillars for achieving consistent cell culture results.
Polymerase Chain Reaction (PCR) and qPCR
PCR and qPCR are highly sensitive techniques where small variations can lead to large differences in results.
FAQ: PCR/qPCR
Q1: My PCR replicates are inconsistent. What are the likely causes?
Inconsistent replicates often point to issues with pipetting or reagent mixing. [1][2]* Pipetting Accuracy: Ensure your pipettes are calibrated and use proper technique, especially for small volumes. [1]* Thorough Mixing: Vortex and spin down reagents before aliquoting to ensure a homogenous mixture. [1][2]* Even Sealing: Uneven sealing of PCR plates or tubes can cause evaporation and alter reaction concentrations. [1] Q2: I'm seeing non-specific amplification or primer-dimers. How can I improve specificity?
Non-specific amplification occurs when primers bind to unintended DNA sequences. [1]* Optimize Annealing Temperature: Increasing the annealing temperature can reduce non-specific primer binding. [1][2]* Primer Design: Ensure primers are designed with high specificity and minimal self-complementarity. [2][3]* Reduce Primer Concentration: Lowering the primer concentration can decrease the formation of primer-dimers. [4][2]* Use a Hot-Start Polymerase: This prevents non-specific amplification during the initial setup. [4][2] Q3: My PCR reaction has a weak or no signal. What should I check?
A lack of product can be due to several factors:
-
Template Quality: Ensure your DNA/RNA template is of high quality and free of inhibitors. [1][2]* Reagent Degradation: Check the storage history of primers, probes, and enzymes, as repeated freeze-thaw cycles can lead to degradation. [1]* Incorrect Annealing Temperature: If the annealing temperature is too high, primers may not bind efficiently to the template. [2]* Suboptimal Mg2+ Concentration: Magnesium concentration is critical for polymerase activity and may need to be optimized. [2][3]
Western Blotting
Western blotting is a multi-step technique where inconsistencies can be introduced at various stages.
FAQ: Western Blotting
Q1: I'm getting a weak or no signal on my Western blot. What are the common culprits?
A faint or absent signal can be frustrating. Here's what to investigate:
-
Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a reversible stain like Ponceau S to visualize total protein on the membrane. [5]* Antibody Concentration: Optimize the concentrations of both the primary and secondary antibodies. [5][6][7]* Antibody Specificity and Compatibility: Ensure your primary antibody is specific for the target protein and that the secondary antibody recognizes the primary antibody's host species. [6]* Insufficient Protein Load: If your target protein is of low abundance, you may need to load more protein onto the gel. [5][7] Q2: My Western blot has high background. How can I reduce it?
High background can obscure your target bands.
-
Blocking: Ensure you are using an appropriate blocking buffer and blocking for a sufficient amount of time. [5][7]* Washing: Increase the number and duration of wash steps to remove non-specifically bound antibodies. [5][6][7]* Antibody Concentration: Excessive antibody concentrations can lead to high background. [6][7] Q3: I'm seeing non-specific bands. What can I do to improve the specificity?
Non-specific bands can make data interpretation difficult.
-
Antibody Specificity: Use highly specific primary antibodies. [5][6]* Optimize Protein Load: Overloading the gel with too much protein can cause non-specific bands. [5][6]* Adjust Washing Conditions: Using a more stringent wash buffer or increasing the wash time can help remove non-specifically bound antibodies. [6] Troubleshooting Common Western Blot Issues
Issue Potential Cause Recommended Solution Weak or No Signal Inefficient protein transfer Confirm transfer with Ponceau S stain. [5] Suboptimal antibody concentration Optimize antibody dilutions. [5][6][7] High Background Insufficient blocking Increase blocking time or try a different blocking agent. [5][7] Inadequate washing Increase the number and duration of washes. [5][6][7] Non-specific Bands Primary antibody cross-reactivity Use a more specific antibody. [5][6] Protein overloading Reduce the amount of protein loaded on the gel. [5][6] | "Smiling" Bands | Uneven gel polymerization or running conditions | Ensure even gel polymerization and that the gel is properly submerged in running buffer. [6]|
High-Throughput Screening (HTS)
Reproducibility in HTS is critical for identifying reliable "hits." [8][9]
FAQ: High-Throughput Screening
Q1: We are seeing a high degree of inter-plate and intra-plate variability in our HTS assay. What are the common sources of this variability?
Variability in HTS can arise from multiple sources:
-
Pipetting Errors: Inaccurate or inconsistent liquid handling is a major contributor to variability. [10]Ensure that all liquid handlers are properly calibrated.
-
Edge Effects: Similar to standard cell culture, evaporation and temperature gradients across the plate can cause variability. [11][10]* Reagent Inconsistency: Variations in reagent preparation and dispensing can lead to inconsistent results.
-
Incubation Times: Strict adherence to incubation times is crucial for consistent results. [10] Q2: How can we minimize the impact of false positives and false negatives in our HTS campaigns?
False hits can waste significant time and resources.
-
Robust Assay Design: Develop a stable and reproducible assay with a good signal-to-background ratio.
-
Appropriate Controls: Include positive and negative controls on every plate to monitor assay performance. [10][12]* Hit Confirmation: Re-screen primary hits to confirm their activity.
-
Orthogonal Assays: Use a secondary assay with a different detection method to validate hits.
III. Conclusion
Achieving consistent and reproducible experimental results is a continuous process of refinement and attention to detail. By implementing robust SOPs, carefully managing reagents and the laboratory environment, and systematically troubleshooting protocol-specific issues, researchers can enhance the reliability and impact of their scientific findings.
IV. References
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Effective Cell Line Management for Consistent Research Outcomes. (2025, January 13). Retrieved from
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Cultivating Consistency: Tips and Tricks for Successful Cell Cultures. Sigma-Aldrich. Retrieved from
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Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. (2025, February 10). Retrieved from
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Haibe-Kains, B., El-Hachem, N., Birkbak, N. J., Jin, A. C., Beck, A. H., Aerts, H. J., & Quackenbush, J. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. Cancer research, 74(15), 4016–4023. [Link]
-
PCR/qPCR Troubleshooting Quick Reference. (2025, October 14). BioPathogenix. Retrieved from
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Western Blot Troubleshooting: 10 Common Problems and Solutions. (2025, May 9). Retrieved from
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6 Technical Tips for Successful Cell Culture. (2023, October 12). JangoCell. Retrieved from
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Western Blot Troubleshooting. Thermo Fisher Scientific - US. Retrieved from
-
Standard Operating Procedures (SOPs) for Labs. University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from
-
Best Practices for Cell Culture. ATCC. Retrieved from
-
The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from
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Haibe-Kains, B., El-Hachem, N., Birkbak, N. J., Jin, A. C., Beck, A. H., Aerts, H. J., & Quackenbush, J. (2014). Enhancing reproducibility in cancer drug screening: how do we move forward?. Cancer research, 74(15), 4016–4023. [Link]
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Standard operating procedures (SOPs). (2007, August 13). Retrieved from
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What Makes a Good Laboratory Standard Operating Procedure (SOP). (2025, September 23). MSE Supplies. Retrieved from
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Western Blot Troubleshooting Guide. TotalLab. Retrieved from
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Common Issues in PCR Experiments: A Technical Troubleshooting Essay. (2025, November 27). PEKY. Retrieved from
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Troubleshooting Inconsistent Results in Sageone Experiments. (2025). Benchchem. Retrieved from
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High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Retrieved from
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Common problems encountered in cell culture and their causes. BOC Sciences. Retrieved from
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Mastering Standard Operating Procedures in the Lab. (2026, February 5). IGOR. Retrieved from
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Vlieghe, E., et al. (2016). The Art of Writing and Implementing Standard Operating Procedures (SOPs) for Laboratories in Low-Resource Settings: Review of Guidelines and Best Practices. PLoS Neglected Tropical Diseases, 10(11), e0005042. [Link]
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PCR Troubleshooting: Common Problems and Solutions. (2026, January 31). AstorScientific. Retrieved from
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PCR Troubleshooting Guide. NEB. Retrieved from
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Managing Environmental Factors and Laboratory Conditions with Sper Sci. (2024, November 26). MSE Supplies. Retrieved from
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Managing Reagent Variation. (2019, May 23). Clinical Lab Products. Retrieved from
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High Throughput Screening: Accelerating Modern Drug Discovery. Open Access Journals. Retrieved from
-
Sources of Variability. OMERACT. Retrieved from
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Factors affecting test reproducibility among laboratories. WOAH. Retrieved from
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Managing Reagent Lot to Lot Variability. (2015, June 3). myadlm.org. Retrieved from
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- 2. Common Issues in PCR Experiments: A Technical Troubleshooting Essay - Blogs - News [pekybio.com]
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- 4. astorscientific.us [astorscientific.us]
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Validation & Comparative
A Technical Guide to the ¹H NMR Spectral Interpretation of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrido[3,4-d]pyrimidine scaffold is a recurring motif in a variety of pharmacologically active agents. Its structural rigidity and capacity for diverse substitutions make it a privileged core for the design of targeted therapeutics. A fundamental aspect of the characterization of these molecules is the unambiguous assignment of their structure, for which Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone technique. This guide provides an in-depth analysis of the ¹H NMR spectral data of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol, a parent structure for many derivatives. Due to the scarcity of directly published spectra for this specific, unsubstituted compound, this guide will leverage a comparative approach, drawing on data from structurally related analogs to provide a robust predictive framework for its ¹H NMR spectrum. A key focus will be the critical role of tautomerism in understanding the spectral features of this class of compounds.
The Decisive Role of Tautomerism
A salient feature of 4-hydroxypyridopyrimidines is their existence in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In the case of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol, this equilibrium is between the ol form and the one (or lactam) form, specifically pyrido[3,4-d]pyrimidin-4(3H)-one. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In polar solvents, such as DMSO and water, the keto tautomer is generally the predominant species due to its greater polarity and ability to form intermolecular hydrogen bonds.[1] Conversely, in non-polar solvents, the enol form may be more favored.[1] This phenomenon is critical to the interpretation of ¹H NMR spectra, as the observed chemical shifts will reflect the dominant tautomeric form in a given solvent.
Caption: Tautomeric equilibrium of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol.
Predicted ¹H NMR Spectral Data for 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
Based on the analysis of structurally similar pyrido[3,4-d]pyrimidine derivatives, a predicted ¹H NMR spectrum for the keto tautomer of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol in a polar solvent like DMSO-d₆ is presented below. The proton numbering is as follows:
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
References
- Arnold, J. T., Dharmatti, S. S., & Packard, M. E. (1951). Chemical Effects on Nuclear Induction for Protons. The Journal of Chemical Physics, 19(4), 507.
- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865-887.
- Koch, R., & Klein, J. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 16.
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia, 1(1), 1-10.
- Griffiths, L., & Abraham, R. J. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(3), 191-200.
- Wang, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(11), 17935-17948.
- Dudek, G. O., & Dudek, E. P. (1965). Spectroscopic studies of keto-enol equilibria. XII. Imines. Journal of the American Chemical Society, 87(18), 4091-4096.
- Taylor, E. C., & Sowinski, F. (1975). Pteridines. 41. A new and unequivocal synthesis of 2,4-diaminopteridines. Journal of the American Chemical Society, 97(11), 3201-3202.
- Zhu, J., et al. (2012). (1) H and (13) C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. Magnetic Resonance in Chemistry, 50(9), 640-644.
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The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
- Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 395-445.
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Taylor & Francis Online. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Retrieved from [Link]
-
ResearchGate. (2008). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
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ResearchGate. (1998). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]
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Royal Society of Chemistry. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Retrieved from [Link]
Sources
Comparing the efficacy of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol with known inhibitors
Comparative Efficacy Guide: 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol Derivatives vs. Legacy Kinase Inhibitors
Executive Overview
The 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol scaffold has emerged as a highly privileged pharmacophore in modern oncology drug development. Serving as a versatile foundational building block, it enables the synthesis of highly selective, ATP-competitive kinase inhibitors. This guide objectively compares the efficacy, metabolic stability, and mechanistic advantages of pyrido[3,4-d]pyrimidine derivatives against legacy inhibitors, specifically focusing on two critical oncology targets: Monopolar Spindle 1 (MPS1/TTK) and the Epidermal Growth Factor Receptor (EGFR).
Mechanistic Rationale: Overcoming Legacy Liabilities
Historically, early-generation kinase inhibitors suffered from poor human liver microsome (HLM) stability, rapid metabolic clearance, and off-target toxicity. The pyrido[3,4-d]pyrimidine core addresses these issues through precise structural interactions within the kinase hinge region.
MPS1 Inhibition & Metabolic Stability: Chromosomally unstable cancer cells, particularly in Triple-Negative Breast Cancer (TNBC), rely heavily on MPS1 to manage the stress arising from abnormal centrosomes and chromosomes [[1]](). While earlier inhibitors demonstrated in vitro potency, they frequently failed in vivo due to rapid HLM turnover 2. By utilizing the pyrido[3,4-d]pyrimidine scaffold and introducing a methyl group at the 6-position, researchers successfully curbed this rapid metabolism 2.
Causality: The 6-methyl substitution sterically hinders metabolic enzymes while fitting perfectly into a hydrophobic pocket near the gatekeeper residue Met602 of MPS1 [[2]](). Furthermore, the nitrogen atoms in the pyrimidine and pyridine rings form critical, stabilizing hydrogen bonds with Gly605 and Lys529, enhancing binding free energy and driving selectivity over highly homologous kinases like CDK2 [[3]]().
EGFR-T790M Resistance: In non-small cell lung cancer (NSCLC), first-generation inhibitors like Gefitinib lose efficacy against the acquired T790M mutation. Pyrido[3,4-d]pyrimidine derivatives engineered with an acrylamide moiety act as irreversible inhibitors, covalently binding to the mutant receptor and overcoming this resistance mechanism 4.
Fig 1: Mechanism of MPS1 inhibition by pyrido[3,4-d]pyrimidine derivatives leading to apoptosis.
Comparative Efficacy Data
The following table synthesizes the biochemical and cellular performance of advanced pyrido[3,4-d]pyrimidine derivatives against standard control inhibitors.
| Compound Class | Specific Agent | Primary Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Advantage / Liability |
| Pyrido[3,4-d]pyrimidine | BOS172722 | MPS1 (TTK) | < 10 | < 100 | High HLM stability; Orally bioavailable |
| Purine Analog (Control) | Reversine | MPS1 (TTK) | ~ 2.8 | ~ 300 | Poor in vivo PK; Off-target effects |
| Pyrido[3,4-d]pyrimidine | Compound 25h | EGFR (L858R/T790M) | 23.3 | 25.0 | Overcomes T790M resistance |
| Quinazoline (Control) | Gefitinib | EGFR (WT/L858R) | < 5 | > 1000 (T790M) | Ineffective against T790M mutation |
Experimental Methodologies: Self-Validating Protocols
To ensure high-fidelity data when evaluating these inhibitors, the following self-validating workflows must be employed. These protocols are designed with built-in orthogonal readouts to confirm target engagement and rule out assay artifacts.
Fig 2: Self-validating experimental workflow for evaluating pyrido[3,4-d]pyrimidine inhibitors.
Protocol A: Biochemical Kinase Assay (Target Engagement)
-
Compound Preparation: Serially dilute the pyrido[3,4-d]pyrimidine derivative and a reference control (e.g., Reversine) in 100% DMSO. Causality: Using a known reference control normalizes inter-assay variability and validates the dynamic range of the specific plate, ensuring the biochemical system is actively responding.
-
Enzyme Reaction: Incubate the compounds with recombinant MPS1 (or EGFR) and a substrate peptide in an assay buffer containing 10 µM ATP 1. Causality: The 10 µM ATP concentration is deliberately chosen to balance physiological relevance (cellular ATP is in the millimolar range) with assay sensitivity (near the Km of ATP for MPS1), ensuring competitive inhibitors are accurately profiled without being artificially outcompeted 1.
-
Quantification: Measure phosphorylation using an electrochemiluminescence (MSD) platform. Causality: MSD provides a superior signal-to-noise ratio and wider dynamic range compared to standard colorimetric ELISAs, preventing false negatives for highly potent compounds.
Protocol B: Cellular Target Modulation (Orthogonal Validation)
-
Cell Seeding: Seed HCT116 cells (for MPS1) or HCC827 cells (for EGFR) in 96-well plates and incubate overnight [[1]](), 4. Causality: HCT116 cells exhibit high basal MPS1 activity, while HCC827 cells harbor the EGFR exon 19 deletion, providing robust, target-dependent dynamic windows for observation 1, 4.
-
Inhibitor Treatment: Treat cells with the inhibitor panel for 2 hours.
-
Biomarker Readout: Lyse cells and quantify autophosphorylation (e.g., P-MPS1 or P-EGFR) via Western blot or high-content imaging. Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or efflux issues. This step acts as a self-validating checkpoint to confirm that the inhibitor successfully penetrates the cell membrane and engages the target in a complex intracellular environment.
Conclusion
The 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol scaffold represents a significant leap in rational kinase inhibitor design. Whether optimizing HLM stability for MPS1 targeting or overcoming T790M resistance in EGFR, its derivatives consistently outperform legacy inhibitors in both biochemical affinity and cellular efficacy, making them premier candidates for advanced oncology therapeutics.
References
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate BOS172722 Source: PMC - NIH URL:[Link]
-
Studies of Interaction Mechanism between Pyrido[3,4-d] Pyrimidine Inhibitors and Mps1 Source: Molecules - MDPI URL:[Link]
-
Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold Source: PubMed - NIH URL:[Link]
Sources
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- 2. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol Derivatives vs. Clinical Kinase Inhibitors: A Technical Comparison Guide
Executive Summary
The emergence of acquired resistance in kinase-driven malignancies—particularly non-small cell lung cancer (NSCLC)—has necessitated the development of novel chemical scaffolds. The 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol core (and its functionalized derivatives) has emerged as a highly privileged pharmacophore in the design of next-generation tyrosine kinase inhibitors (TKIs) [3].
This guide provides an objective, data-driven comparison of pyrido[3,4-d]pyrimidine derivatives against standard-of-care clinical inhibitors (e.g., Gefitinib, Osimertinib). By analyzing in vitro biochemical data, cellular viability profiles, and structural mechanisms, we demonstrate how this scaffold overcomes critical gatekeeper mutations (such as EGFR T790M) and tertiary resistance mutations (such as EGFR C797S) [1, 2].
Mechanistic Rationale: The Pyrido[3,4-d]pyrimidine Scaffold
The efficacy of the 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol scaffold lies in its structural mimicry of the adenine ring of ATP.
-
Hinge Region Binding: The pyrimidine nitrogen atoms and the 4-ol (or substituted 4-amino) moiety form critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket [3].
-
Gatekeeper Access: Modifications at the 5- and 6-positions of the pyridine ring allow the molecule to project into the hydrophobic back-pocket, bypassing steric clashes caused by bulky gatekeeper mutations like T790M [1, 4].
-
C797S Overcome: Recent 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives possess hydroxyl groups that form novel hydrogen bonds with the mutant Ser797 residue, restoring inhibitory activity where 3rd-generation TKIs fail [2].
EGFR signaling pathway and the targeted mechanism of pyrido[3,4-d]pyrimidine inhibitors.
Quantitative In Vitro Activity Comparison
To objectively evaluate the pyrido[3,4-d]pyrimidine scaffold, we compare its optimized derivatives (Compound 25h and Compound B30) against 1st-generation (Gefitinib) and 3rd-generation (Osimertinib) EGFR inhibitors.
Table 1: Biochemical Kinase Inhibition (IC₅₀) Across EGFR Mutants
Data synthesized from established biochemical assays [1, 2].
| Inhibitor Class | Compound | Binding Mechanism | EGFR WT IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | EGFR L858R/T790M/C797S IC₅₀ (nM) |
| 1st Gen TKI | Gefitinib | Reversible | ~2.5 | ~1.5 | >1000 (Resistant) | >1000 (Resistant) |
| 3rd Gen TKI | Osimertinib | Irreversible (Covalent) | ~15.0 | ~1.0 | ~1.0 | >1000 (Resistant) |
| Pyrido-pyrimidine | Compound 25h | Irreversible (Acrylamide) | >100 | 1.7 | 23.3 | N/A |
| Pyrido-pyrimidine | Compound B30 | Reversible (H-Bonding) | >100 | 1.1 | 34.0 | 7.2 |
Key Takeaway: While Osimertinib loses all efficacy against the C797S tertiary mutation (due to the loss of the cysteine residue required for covalent binding), pyrido[3,4-d]pyrimidine derivatives like B30 maintain single-digit nanomolar potency by utilizing an alternative hydrogen-bonding network [2].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating workflows are employed to generate the comparative data.
Step-by-step in vitro evaluation workflow for assessing kinase inhibitor candidates.
Protocol 1: Cell-Free Kinase Inhibition Assay (ADP-Glo™)
Causality Check: The ADP-Glo assay is selected because it directly measures kinase activity by quantifying ADP production. Unlike radioactive assays, it is universal and highly sensitive to competitive inhibitors targeting the ATP-binding pocket.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR proteins (WT, L858R, L858R/T790M, L858R/T790M/C797S) to 0.5 ng/μL.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of the pyrido[3,4-d]pyrimidine compounds in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration = 1%).
-
Enzyme-Inhibitor Pre-incubation: Add 5 μL of the kinase solution to the wells. Incubate at room temperature for 30 minutes to allow for equilibrium binding (crucial for accurate IC₅₀ determination of slow-binding or covalent inhibitors).
-
Reaction Initiation: Add 5 μL of ATP/Substrate mix (10 μM ATP, 0.2 μg/μL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at room temperature.
-
Detection: Add 10 μL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Viability & Resistance Profiling (CellTiter-Glo®)
Causality Check: We utilize HCC827 cells (harboring the sensitizing L858R mutation) and H1975 cells (harboring the L858R/T790M double mutation). Comparing the IC₅₀ shift between these two lines proves whether the compound can overcome gatekeeper-mediated clinical resistance [1, 4].
-
Cell Seeding: Seed HCC827 and H1975 cells at a density of 3,000 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with varying concentrations of pyrido[3,4-d]pyrimidine inhibitors, Gefitinib, or Osimertinib (0.1 nM to 10 μM). Include a DMSO vehicle control (0.1% final concentration).
-
Incubation: Incubate the plates for 72 hours. Note: 72 hours is required to allow sufficient time for target inhibition to translate into measurable anti-proliferative and apoptotic effects.
-
Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (100 μL) of CellTiter-Glo® reagent to each well.
-
Lysis and Readout: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence and normalize data against the DMSO control to determine cellular IC₅₀.
Conclusion
The 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol scaffold represents a highly versatile and potent pharmacophore in kinase inhibitor discovery. Compared to standard clinical alternatives, rationally designed pyrido[3,4-d]pyrimidines demonstrate superior ability to bypass steric hindrance from the T790M gatekeeper mutation and establish novel binding interactions to overcome C797S-mediated resistance. This positions the scaffold as a prime candidate for the development of 4th-generation TKIs.
References
- Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold Xi'an Jiaotong University / Bioorganic & Medicinal Chemistry URL
- Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs PubMed / National Institutes of Health URL
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines RSC Publishing / MedChemComm URL
- 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor PMC / National Institutes of Health URL
A Head-to-Head Comparison of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol Analogs as Potent EGFR Tyrosine Kinase Inhibitors
The 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides a comprehensive head-to-head comparison of various analogs based on this core, with a specific focus on their activity as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a critical target in oncology, and its dysregulation is implicated in the pathogenesis of numerous cancers, most notably non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation anticancer therapeutics.
The Rationale for Targeting EGFR with Pyrido[3,4-d]pyrimidine Analogs
The pyrido[3,4-d]pyrimidine core is a bioisostere of the quinazoline scaffold found in first-generation EGFR inhibitors like gefitinib and erlotinib. Its structural features allow for key interactions within the ATP-binding site of the EGFR kinase domain. Strategic modifications at various positions of the pyrido[3,4-d]pyrimidine ring system have led to the development of highly potent inhibitors, including those active against clinically relevant resistance mutations such as T790M and C797S.
This guide will dissect the structure-activity relationships (SAR) of this class of compounds, presenting a comparative analysis of their in vitro efficacy against wild-type and mutant forms of EGFR, as well as their cytotoxic effects on corresponding cancer cell lines.
Comparative Biological Activity of Pyrido[3,4-d]pyrimidine Analogs
The following table summarizes the biological activity of several key 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol analogs and their derivatives. The data presented here is a synthesis of findings from multiple studies, providing a comparative landscape of their potency as EGFR inhibitors and their antiproliferative effects.
| Compound ID | Modifications on the Pyrido[3,4-d]pyrimidine Scaffold | Target Kinase/Cell Line | IC50 (nM) | Source |
| Compound 25h | 2,4-disubstituted with a 6-(5-(N-acryloyl)piperidin-1-yl)pyridin-2-yl)amino moiety | EGFRL858R | 1.7 | [1] |
| EGFRL858R/T790M | 23.3 | [1] | ||
| HCC827 (EGFRL858R) | 25 | [1] | ||
| H1975 (EGFRL858R/T790M) | 490 | [1] | ||
| Compound B30 | 2,4,6-trisubstituted with a 4-((3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)amino moiety | EGFRL858R | 1.1 | [2] |
| EGFRL858R/T790M/C797S | 7.2 | [2] | ||
| HCC827 (EGFRL858R) | 44 | [2] | ||
| H1975 (EGFRL858R/T790M) | 400 | [2] | ||
| Compound 42 | 2,4,6-trisubstituted derivative | EGFRL858R | 1.1 | [3] |
| EGFRL858R/T790M | 34 | [3] | ||
| EGFRL858R/T790M/C797S | 7.2 | [3] | ||
| Compound 45 | 2,4,6-trisubstituted derivative | EGFRL858R | 1.7 | [3] |
| EGFRL858R/T790M | 23.3 | [3] | ||
| EGFRL858R/T790M/C797S | 582.2 | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR insights:
-
The Acrylamide Moiety: The presence of an acrylamide group, as seen in compound 25h , confers irreversible binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This covalent modification leads to potent and sustained inhibition.[1]
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the pyrido[3,4-d]pyrimidine core is critical for activity against resistance mutations. The bulky and flexible side chain in 25h appears to be well-tolerated.
-
Targeting the C797S "Gatekeeper" Mutation: The C797S mutation confers resistance to third-generation irreversible EGFR inhibitors. Compound B30 demonstrates impressive activity against the triple-mutant EGFR (L858R/T790M/C797S), suggesting that its design strategy, which includes a hydroxyl group capable of forming a hydrogen bond with the mutant Ser797, is a promising approach to overcoming this resistance mechanism.[2]
-
Impact of Trisubstitution: The 2,4,6-trisubstituted analogs, such as 42 and 45 , exhibit potent inhibition of both wild-type and mutant EGFR.[3] The specific substitutions at these positions significantly influence the selectivity and potency against different EGFR variants.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental protocols for the key assays used in the evaluation of these pyrido[3,4-d]pyrimidine analogs.
General Synthesis of 2,4-Disubstituted Pyrido[3,4-d]pyrimidines
The synthesis of the pyrido[3,4-d]pyrimidine core typically involves a multi-step process, with a key intermediate being a 4-chloro-substituted pyridopyrimidine. This intermediate then serves as a versatile precursor for introducing diversity at the 4-position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrido[3,4-d]pyrimidine analogs.
Conclusion
The 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol scaffold and its derivatives represent a highly promising class of EGFR tyrosine kinase inhibitors. Through strategic chemical modifications, researchers have developed analogs with potent activity against both wild-type and clinically relevant mutant forms of EGFR. The head-to-head comparison presented in this guide highlights the significant impact of substitutions at the C2, C4, and C6 positions on the inhibitory profile of these compounds. The development of molecules like compound B30 , which can overcome the C797S resistance mutation, underscores the therapeutic potential of this scaffold. Further optimization of these analogs, focusing on improving their pharmacokinetic properties and in vivo efficacy, will be crucial for their translation into effective anticancer therapies.
References
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Zhang, S. et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(13), 3859-3873. [Link]
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Zhang, S. et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 149, 236-249. [Link]
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Rewcastle, G. W. et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]
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Zhang, S. et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(13), 3859-3873. [Link]
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Zhang, S. et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 149, 236-249. [Link]
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Wang, Y. et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 21(10), 3045-3053. [Link]
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Denny, W. A. et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(26), 4235-4246. [Link]
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Tashiro, E. et al. (2016). 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. Molecular Pharmaceutics, 13(9), 3126-3134. [Link]
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Abdel-Aziz, A. A. M. et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869-1887. [Link]
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Kurup, S. et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 889595. [Link]
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Traxler, P. et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Current Pharmaceutical Design, 7(7), 579-593. [Link]
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El-Sayed, M. A. et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869-1887. [Link]
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Li, H. et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1869. [Link]
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Pokharkar, K. et al. (2025). Design, Synthesis, and Molecular Docking of Pyrido[3,4‐d] Pyrimidine Derivatives: Unveiling Their Anticancer Potential. ChemistrySelect, 10(20), e202501650. [Link]
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Deshmukh, S. et al. (2023). Novel pyrido[2,3-b]o[1][4]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1965-1979. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,4-Dihydropyridine Derivatives in Anticancer Drug Discovery
The 1,4-dihydropyridine (1,4-DHP) scaffold, a cornerstone in medicinal chemistry, is traditionally recognized for its role in cardiovascular therapeutics as L-type calcium channel blockers.[1][2] However, extensive research has unveiled its significant potential in oncology, with numerous derivatives demonstrating potent cytotoxic, anti-proliferative, and multidrug resistance (MDR) reversal activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-DHP derivatives, offering a comparative overview of their anticancer performance supported by experimental data. We will explore the critical structural modifications that govern their efficacy and delve into the experimental workflows for their synthesis and evaluation, providing a robust resource for researchers in drug development.
The 1,4-Dihydropyridine Scaffold: A Privileged Structure in Anticancer Research
The versatility of the 1,4-DHP core allows for extensive structural diversification, making it an attractive template for developing novel anticancer agents. The general structure of a 1,4-DHP derivative is characterized by a central dihydropyridine ring with various substitution points that can be modified to modulate its biological activity. The most common and efficient method for synthesizing these derivatives is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction that offers a straightforward route to generating diverse chemical libraries.[1][4]
Structure-Activity Relationship (SAR) Analysis: Decoding the Anticancer Potential
The anticancer activity of 1,4-DHP derivatives is intricately linked to the nature and position of substituents on the dihydropyridine ring. Understanding these relationships is crucial for the rational design of more potent and selective compounds.
The Crucial Role of the C4-Aryl Substituent
The substituent at the C4 position of the 1,4-DHP ring is a primary determinant of anticancer activity. The presence of an aryl group at this position is a common feature among active compounds.[4] The electronic properties of this aryl ring play a significant role:
-
Electron-Withdrawing Groups (EWGs): Substitution with EWGs such as nitro (NO2), cyano (CN), or halo (F, Cl, Br) groups on the C4-phenyl ring often enhances cytotoxic activity.[3] For instance, derivatives with a 4-nitrophenyl or a 3-fluorophenyl group have shown significant potency against various cancer cell lines.[3]
-
Electron-Donating Groups (EDGs): While EWGs are generally favored, some derivatives with EDGs like methoxy (OCH3) or benzyloxy groups at the para position have also exhibited notable cytotoxicity.[3] This suggests that the optimal substitution pattern may be cell-line dependent and influenced by the overall molecular conformation.
The Influence of C3 and C5 Ester/Amide Moieties
The ester or amide groups at the C3 and C5 positions are critical for the biological activity of 1,4-DHP derivatives. Symmetrical substitution at these positions, typically with identical ester groups (e.g., diethyl esters), appears to play a relevant role in enhancing anticancer activity against certain cell lines like HeLa and MCF-7.[3] The nature of these groups also influences the compound's lipophilicity and ability to interact with its biological target. For example, replacing the ester groups with N-thiazolyl carbamoyl moieties has been shown to enhance the cytotoxic potential of some derivatives.[3]
The Significance of the N1 Position
An unsubstituted N1 position (N1-H) is generally considered important for the anticancer activity of many 1,4-DHP derivatives.[3] This hydrogen atom may participate in hydrogen bonding interactions with the target protein. However, some N1-substituted derivatives have also demonstrated significant biological effects, indicating that this position can be a point for further modification to fine-tune activity and selectivity.
Comparative Anticancer Activity of 1,4-Dihydropyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected 1,4-DHP derivatives against various human cancer cell lines, providing a comparative overview of their performance.
| Compound ID | C4-Aryl Substituent | C3/C5 Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(4-benzyloxyphenyl) | Diethyl ester | HeLa | 3.6 | [3] |
| MCF-7 | 5.2 | [3] | |||
| 2 | 4-(4-bromophenyl) | Diethyl ester | HeLa | 2.3 | [3] |
| MCF-7 | 5.7 | [3] | |||
| 3 | 4-(3-fluorophenyl) | Diethyl ester | HeLa | 4.1 | [3] |
| MCF-7 | 11.9 | [3] | |||
| 4 | 4-(4-nitrophenyl) | bis-N-(4-methyl-2-thiazolyl) | MCF-7 | 28.5 | [3] |
| 5 | 4-(4-methoxyphenyl) | bis-N-(4-methyl-2-thiazolyl) | MCF-7 | 52.4 | [3] |
| 6 (13ad') | 4-(4-chlorophenyl) with triazole moiety | Diethyl ester | Caco-2 | 0.63 | [5] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
Mechanisms of Anticancer Action
The anticancer effects of 1,4-DHP derivatives are not limited to cytotoxicity. They exert their action through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Several studies have shown that potent 1,4-DHP derivatives induce apoptosis in cancer cells.[5][6] This process is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[6] One proposed signaling pathway involves the activation of Sirtuin1 (SIRT1), which in turn leads to the inhibition of the pro-survival AKT pathway and downregulation of survivin.[1][6]
Caption: Proposed apoptosis induction pathway by 1,4-DHP derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, certain 1,4-DHP derivatives can halt the proliferation of cancer cells by causing cell cycle arrest, frequently at the G2/M phase.[5] This prevents the cells from dividing and leads to a reduction in tumor growth.
Overcoming Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[1] Several 1,4-DHP derivatives have been shown to reverse MDR by inhibiting the function of these pumps, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[1]
Caption: Mechanism of MDR reversal by 1,4-DHP derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and in vitro evaluation of 1,4-DHP derivatives.
General Protocol: Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol describes a general procedure for the synthesis of symmetrical 1,4-DHP derivatives.
Materials:
-
Substituted aldehyde (10 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[4]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
After completion, allow the reaction mixture to cool to room temperature, which will cause the product to precipitate.[4]
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold ethanol.[4]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-dihydropyridine derivative.[4]
-
Dry the purified product under vacuum.
Caption: General workflow for the Hantzsch synthesis of 1,4-DHPs.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
1,4-DHP test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,4-DHP derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]
Conclusion
The 1,4-dihydropyridine scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The straightforward Hantzsch synthesis allows for the generation of diverse libraries of compounds amenable to high-throughput screening. A thorough understanding of the structure-activity relationships, particularly the influence of substituents at the C4, C3, and C5 positions, is paramount for the rational design of derivatives with enhanced potency and selectivity. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and reversal of multidrug resistance, further underscore the therapeutic potential of this class of compounds. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the anticancer properties of novel 1,4-dihydropyridine derivatives, contributing to the ongoing efforts in the discovery of more effective cancer therapies.
References
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Novel 1,4-dihydropyridine induces apoptosis in human cancer cells through overexpression of Sirtuin1. PubMed. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]
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- 5. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study | MDPI [mdpi.com]
- 6. Novel 1,4-dihydropyridine induces apoptosis in human cancer cells through overexpression of Sirtuin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. atcc.org [atcc.org]
Safety Operating Guide
Personal protective equipment for handling 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol
As a Senior Application Scientist, I approach the handling of novel heterocyclic scaffolds like 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol (CAS: 205926-61-0) not merely as a compliance exercise, but as a critical variable in maintaining both experimental integrity and laboratory safety.
The pyrido-pyrimidine core is a privileged scaffold in drug development, frequently utilized in the synthesis of kinase inhibitors. However, its dense nitrogen heteroaromatic system and hydroxyl group make it highly prone to hydrogen bonding with biological targets. Consequently, it is highly irritating to human mucosal membranes and the respiratory tract. When handling this compound, you are actively mitigating both biological exposure and sample contamination.
This guide provides a self-validating, mechanistic blueprint for the safe handling, operational processing, and disposal of 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol.
Quantitative PPE & Engineering Controls Matrix
To safely handle this compound, your Personal Protective Equipment (PPE) must act as a continuous, verified barrier. The following matrix outlines the required equipment, grounded in OSHA Personal Protective Equipment standards[1], alongside the specific causality for each choice.
| PPE / Engineering Control | Specification & Quantitative Metric | Causality (The "Why") |
| Hand Protection | Nitrile Gloves ( | Nitrile provides superior permeation resistance against polar aprotic solvents (e.g., DMSO, DMF) commonly used to solubilize pyrido-pyrimidines, whereas latex degrades rapidly. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1, D3 rating) | Standard safety glasses leave gaps. Goggles are mandatory to protect against fine powder aerosolization and micro-splashes during solvent addition. |
| Respiratory / Ventilation | Certified Fume Hood (Face velocity: 0.4–0.6 m/s or 80–120 fpm) | Prevents inhalation of H335-classified respiratory irritants. The draft contains aerosolized particulates during the weighing of the dry powder[2]. |
| Body Protection | 100% Cotton or Flame-Resistant Lab Coat | Synthetic fibers can melt into the skin upon chemical reaction. Cotton provides a breathable, sacrificial barrier that can be quickly removed in an emergency. |
Self-Validating Operational Protocol
Do not simply follow steps; verify them. Every action in this protocol includes a built-in validation check to ensure the system remains secure.
Phase A: Preparation & System Validation
-
Hood Certification Check: Verify the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s.
-
Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently inward. If it hangs straight down or flutters violently, the airflow is compromised. Do not proceed.
-
-
Glove Integrity Test: Before donning, trap air in the nitrile gloves and roll the cuff to inflate the fingers.
-
Validation: If the glove deflates or you hear a hiss, discard it. Micro-tears are invisible but allow DMSO-solubilized compounds to bypass the dermal barrier instantly.
-
Phase B: Weighing & Aseptic Transfer
-
Static Mitigation: 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol is a fine powder that readily holds a static charge, leading to aerosolization. Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the powder.
-
Validation: Observe the balance readout. A fluctuating reading indicates residual static charge. If the reading drifts, pass a zero-stat anti-static gun over the boat before proceeding.
-
Phase C: Solubilization & Containment
-
Solvent Addition: Transfer the weighed powder to a borosilicate glass vial. Slowly add your solvent (e.g., DMSO) using a calibrated pipette.
-
Sealing: Cap the vial tightly before removing it from the fume hood or placing it on a vortex mixer.
-
Validation: Invert the sealed vial once to ensure no micro-leaks exist around the threading before mechanical agitation.
-
Emergency Remediation & Spill Containment
According to Prudent Practices in the Laboratory[2], dry sweeping a powder spill exponentially increases inhalation risks.
-
Powder Spills: Immediately cover the spilled 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol with damp absorbent paper towels to suppress dust generation. Spray the towels gently with a 10% bleach solution or appropriate solvent, wipe inward to prevent spreading, and place the materials in a sealed hazardous waste bag.
-
Dermal Exposure: If the powder or solubilized compound contacts the skin, immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not use solvents to wash the skin, as this will accelerate dermal absorption.
Waste Segregation & Lifecycle Management
Proper disposal is the final step in the safety lifecycle.
-
Solid Waste: All contaminated weighing boats, pipette tips, and damp spill-cleanup towels must be placed in a chemically compatible, sealable container labeled: "Toxic/Irritant Solid Waste - Pyrido-pyrimidine derivatives."
-
Liquid Waste: DMSO or DMF solutions containing the compound must be segregated into a designated "Halogen-Free Organic Waste" carboy (unless halogenated co-solvents were used).
-
PPE Disposal: Treat all gloves used during the handling of the pure powder as contaminated solid waste. Never reuse gloves after handling biologically active heterocyclic compounds.
Process Visualization
Operational workflow and safety decision tree for handling 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol.
References
-
ChemScene. "1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol Safety Information." Chemikart. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
